Technical Deep Dive: BMS-795311 and the Modulation of Cholesteryl Ester Transfer Protein (CETP)
Executive Summary BMS-795311 is a potent, orally bioavailable small-molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP), a plasma glycoprotein central to lipid metabolism.[1] Unlike earlier generation inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
BMS-795311 is a potent, orally bioavailable small-molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP), a plasma glycoprotein central to lipid metabolism.[1] Unlike earlier generation inhibitors (e.g., torcetrapib) that failed due to off-target toxicity (specifically mineralocorticoid receptor activation), BMS-795311 represents a optimized scaffold designed to dissociate CETP inhibition from pressor effects.
This guide details the molecular mechanism of BMS-795311, its physiological impact on lipoprotein remodeling, and the experimental frameworks required to validate its efficacy. The compound exhibits nanomolar potency (
) in disrupting the hetero-exchange of cholesteryl esters (CE) and triglycerides (TG) between High-Density Lipoproteins (HDL) and Apolipoprotein B-containing particles (VLDL/LDL).
Molecular Mechanism of Action
The Target: CETP Architecture
CETP functions as a hydrophobic shuttle.[2] Structurally, it resembles a "boomerang" with a continuous hydrophobic tunnel running through its core, capable of accommodating neutral lipids (CE and TG). It bridges HDL and LDL/VLDL particles to facilitate lipid transfer.[3][4]
BMS-795311 Binding Dynamics
BMS-795311 operates via a tunnel-blocking mechanism .
Binding Site: The molecule binds deep within the hydrophobic central tunnel of CETP.
Conformational Locking: Upon binding, BMS-795311 induces a rigid conformational state in the CETP protein. This rigidity prevents the necessary structural contortions required for the protein to bind lipoprotein surfaces and access their lipid cargo.
Steric Occlusion: The inhibitor physically occupies the space required for neutral lipids, effectively "plugging" the tunnel and halting the CE/TG exchange.
Kinetic Consequence
The inhibition is typically non-competitive regarding the lipoprotein substrates, as the inhibitor binds to a distinct internal site rather than the surface recognition domains. This results in a net accumulation of CE within HDL particles (forming large, buoyant HDL
) and a reduction of CE in VLDL/LDL.
Mechanism Visualization
The following diagram illustrates the interruption of the CETP shuttle mechanism by BMS-795311.
Caption: Figure 1. BMS-795311 binds the CETP hydrophobic tunnel, preventing CE/TG hetero-exchange and remodeling plasma lipids.
Physiological Impact & Data Summary
The primary pharmacological outcome of BMS-795311 is the alteration of the lipoprotein profile. By inhibiting the transfer of cholesteryl esters from HDL to LDL, the compound forces cholesterol to remain in the "good" HDL fraction, potentially enhancing Reverse Cholesterol Transport (RCT).
Quantitative Profile
The following table summarizes key physicochemical and biological properties of BMS-795311 derived from preclinical evaluations.
Parameter
Value
Context
Chemical Formula
CHFNO
Highly lipophilic structure
IC (SPA Assay)
3.8 – 4.0 nM
Potent enzyme inhibition [1]
IC (Plasma)
~0.22 M
Whole plasma CE transfer inhibition [1]
In Vivo Efficacy
HDL-C , LDL-C
Confirmed in hCETP/apoB-100 transgenic mice
Oral Bioavailability
High
Effective at 1 mg/kg doses in models
Experimental Validation Protocols
To validate the mechanism and potency of BMS-795311, researchers utilize a Scintillation Proximity Assay (SPA). This assay is preferred over traditional separation methods due to its high throughput capability and lack of wash steps.
Reaction: Incubate at 37°C for 2–4 hours. CETP transfers
-CE from Donor to Acceptor.
Termination & Capture: Add Streptavidin-SPA beads. The beads bind the biotinylated LDL (Acceptor).
Signal Generation: As
-CE accumulates in the LDL (bound to the bead), the beta particles excite the scintillant in the bead, generating light.
Readout: Measure luminescence.
High Signal = High Transfer (Active CETP).
Low Signal = Low Transfer (Inhibited by BMS-795311).
Assay Logic Diagram
The following diagram maps the logical flow of the SPA validation protocol.
Caption: Figure 2. Workflow for the Scintillation Proximity Assay (SPA) to determine BMS-795311 potency.
Preclinical Context & Safety Considerations
The "Torcetrapib Trap"
The development of CETP inhibitors is heavily influenced by the failure of torcetrapib. While torcetrapib successfully raised HDL-C, it caused a significant increase in mortality due to off-target activation of the renin-angiotensin-aldosterone system (RAAS), leading to hypertension [2].
BMS-795311 Differentiation
BMS-795311 was designed to maximize on-target potency while minimizing lipophilicity-driven off-target binding.
Efficacy: In human CETP/apoB-100 dual transgenic mice, BMS-795311 (1 mg/kg) demonstrated HDL-C elevation comparable to torcetrapib [1].[1]
Safety: Preclinical screens focus on ensuring the molecule does not induce aldosterone secretion in adrenal cells, a key differentiator from the torcetrapib chemotype.
References
ChemSrc. (2023). BMS-795311: Physicochemical Properties and Biological Activity. Retrieved from [Link]
Tall, A. R., & Rader, D. J. (2018). CETP Inhibitors: A New Chapter? National Institutes of Health (NIH) / PubMed Central. Retrieved from [Link]
The Evolving Landscape of CETP Inhibition: A Technical Guide to Understanding HDL-C and LDL-C Modulation
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth analysis of Cholesteryl Ester Transfer Protein (CETP) inhibitors and their impact on High-Density Lipoprot...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of Cholesteryl Ester Transfer Protein (CETP) inhibitors and their impact on High-Density Lipoprotein Cholesterol (HDL-C) and Low-Density Lipoprotein Cholesterol (LDL-C) levels. While this document was initially prompted by an inquiry into BMS-795311, a thorough review of publicly available scientific literature and clinical trial data did not yield specific information on this compound. It is plausible that BMS-795311 represents an internal designation for a compound that has not been advanced into public clinical development or that the designation is inaccurate.
Consequently, this guide will focus on the broader class of CETP inhibitors, a therapeutic category that has undergone a tumultuous yet informative journey in cardiovascular drug development. The insights gleaned from the extensive research into prominent CETP inhibitors such as anacetrapib, evacetrapib, torcetrapib, and dalcetrapib provide a robust framework for understanding the potential effects of any novel agent in this class, including the hypothetical BMS-795311.
The CETP Hypothesis: A Compelling Target for Dyslipidemia
The central role of CETP is to facilitate the transfer of cholesteryl esters from HDL particles to apolipoprotein B (apoB)-containing particles, primarily Very-Low-Density Lipoprotein (VLDL) and LDL, in exchange for triglycerides.[1][2] This process ultimately leads to lower HDL-C levels and higher LDL-C levels. The initial "HDL hypothesis" posited that raising HDL-C levels would promote reverse cholesterol transport, thereby reducing atherosclerotic cardiovascular disease (ASCVD) risk.[3] This made CETP an attractive therapeutic target.
Genetic evidence from individuals with CETP deficiency, who exhibit markedly elevated HDL-C levels and a seemingly reduced risk of ASCVD, further solidified the rationale for developing CETP inhibitors.[2]
Mechanism of Action of CETP Inhibitors
CETP inhibitors are small molecules designed to bind to the CETP protein and block its lipid transfer activity. By inhibiting CETP, these drugs were expected to remodel the lipoprotein profile in a potentially anti-atherogenic manner.
Visualizing the Impact of CETP Inhibition
The following diagram illustrates the central role of CETP in lipoprotein metabolism and the expected consequences of its inhibition.
Caption: Mechanism of CETP and its inhibition.
The Dichotomous Effect of CETP Inhibitors on HDL-C and LDL-C
Clinical trials of various CETP inhibitors have consistently demonstrated a profound impact on lipid profiles. However, the initial focus on HDL-C elevation has been overshadowed by the recognition of a significant, and perhaps more clinically relevant, effect on LDL-C.
Dramatic Increases in HDL-C
As anticipated, CETP inhibitors induce substantial increases in HDL-C levels. For instance, anacetrapib was shown to increase HDL-C by as much as 104%.[4] Torcetrapib also demonstrated a marked ability to raise HDL-C.[5] This effect is a direct consequence of blocking the transfer of cholesteryl esters from HDL, leading to the accumulation of larger, cholesterol-rich HDL particles.
A Paradigm Shift: The Unexpected Reduction in LDL-C
While initially considered a secondary benefit, the reduction in LDL-C by potent CETP inhibitors has emerged as a critical aspect of their therapeutic profile.[1][2] This effect was not fully understood at the outset of CETP inhibitor development. Subsequent research has elucidated several mechanisms contributing to LDL-C lowering:
Reduced transfer of cholesteryl esters to VLDL: By preventing the enrichment of VLDL particles with cholesteryl esters from HDL, CETP inhibitors reduce the precursor pool for LDL production.[6][7]
Increased clearance of LDL particles: Studies with anacetrapib have shown that it increases the fractional catabolic rate of apoB, suggesting enhanced clearance of LDL particles from the circulation, potentially via the LDL receptor.[6][7]
The clinical significance of this LDL-C reduction is now considered by many experts to be the primary driver of the modest cardiovascular benefits observed with some CETP inhibitors, rather than the increase in HDL-C.[4][8][9]
Summary of Lipid-Modifying Effects of Key CETP Inhibitors
Compound
Change in HDL-C
Change in LDL-C
Clinical Outcome
Torcetrapib
Significant Increase
Modest Decrease
Increased mortality and cardiovascular events (ILLUMINATE trial)
Dalcetrapib
Modest Increase
Minimal
No significant cardiovascular benefit (dal-OUTCOMES trial)
Evacetrapib
Significant Increase
Significant Decrease
No significant cardiovascular benefit (ACCELERATE trial)
Anacetrapib
Significant Increase
Significant Decrease
Modest reduction in major coronary events (REVEAL trial)[4][10]
The Tumultuous Clinical Development of CETP Inhibitors
The journey of CETP inhibitors through clinical trials has been fraught with high-profile failures, which have provided invaluable lessons for cardiovascular drug development.
Torcetrapib: The ILLUMINATE trial was terminated prematurely due to an increase in all-cause mortality and cardiovascular events.[10] This was later attributed to off-target effects, including an increase in blood pressure.
Dalcetrapib and Evacetrapib: These compounds, despite their potent lipid-modifying effects, failed to demonstrate a significant reduction in cardiovascular events in large-scale clinical trials.[9]
Anacetrapib: The REVEAL trial showed a modest, yet statistically significant, 9% reduction in the primary composite endpoint of major coronary events.[10] However, the long half-life and accumulation of the drug in adipose tissue raised concerns, and Merck ultimately decided not to seek regulatory approval.
The collective results from these trials have tempered the initial enthusiasm for the "HDL hypothesis" and have shifted the focus towards LDL-C reduction as the primary driver of ASCVD risk reduction.[8][9]
Methodologies for Assessing the Impact of CETP Inhibitors on Lipid Profiles
A robust and standardized approach to lipid profiling is essential in clinical trials of novel lipid-modifying therapies.
Standard Lipid Panel Analysis
The foundational assessment of a drug's effect on lipids involves the measurement of the standard lipid panel from a fasting blood sample.
Experimental Protocol: Standard Lipid Panel Measurement
Patient Preparation: Patients should fast for 9-12 hours prior to blood collection.
Blood Collection: Collect whole blood in a serum separator tube (SST) or a tube containing EDTA.
Sample Processing: Allow the blood to clot at room temperature for 30 minutes (for SST) or centrifuge immediately (for EDTA tubes) at 1000-2000 x g for 10 minutes at 4°C to separate plasma/serum.
Analysis: Use an automated clinical chemistry analyzer to determine the concentrations of:
Total Cholesterol (TC)
Triglycerides (TG)
High-Density Lipoprotein Cholesterol (HDL-C) (measured directly after precipitation of apoB-containing lipoproteins)
Low-Density Lipoprotein Cholesterol (LDL-C) (can be calculated using the Friedewald equation if triglycerides are <400 mg/dL, or measured directly using ultracentrifugation or a direct homogeneous assay).
Advanced Lipoprotein Profiling
To gain a more granular understanding of the qualitative changes in lipoproteins, advanced techniques can be employed.
Experimental Protocol: Lipoprotein Subclass Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Use plasma or serum samples collected as described above.
NMR Spectroscopy: Analyze samples using a high-field NMR spectrometer (e.g., 400 MHz). The distinct signals from lipoprotein lipid methyl groups allow for the quantification of various lipoprotein subclasses.
Data Analysis: Deconvolute the NMR spectra to determine the particle concentrations and sizes of VLDL, LDL, and HDL subclasses. This can reveal shifts in particle size and number, which may have clinical implications beyond the standard lipid measurements.
Visualizing the Lipid Analysis Workflow
Caption: Workflow for comprehensive lipid analysis in clinical trials.
Conclusion and Future Directions
The story of CETP inhibitors is a cautionary yet enlightening tale in drug development. While the initial promise of raising "good" cholesterol to combat heart disease has not been fully realized in the way it was once envisioned, the journey has profoundly deepened our understanding of lipoprotein metabolism. The unexpected and significant LDL-C lowering effect of potent CETP inhibitors has underscored the continued importance of targeting apoB-containing lipoproteins for ASCVD risk reduction.
For any new CETP inhibitor, such as the hypothetical BMS-795311, the key questions will revolve not only around its ability to raise HDL-C but, more critically, its efficacy and safety in lowering LDL-C. The lessons learned from past trials will undoubtedly shape the clinical development and regulatory evaluation of the next generation of these intriguing molecules. A thorough characterization of both the quantitative and qualitative changes in the full lipoprotein profile, coupled with a rigorous assessment of clinical outcomes, will be paramount to determining their future role in the armamentarium against cardiovascular disease.
References
ResearchGate. (2021). CETP-inhibitors: from HDL-C to LDL-C lowering agents?[Link]
Rader, D. J., & deGoma, E. M. (2022). Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents?. Cardiovascular Research, 118(16), 3287-3298. [Link]
Ballantyne, C. M., et al. (2005). LDL-C/HDL-C ratio in subjects with cardiovascular disease and a low HDL-C: results of the RADAR (Rosuvastatin and Atorvastatin in different Dosages And Reverse cholesterol transport) study. Current Medical Research and Opinion, 21(9), 1435-1442. [Link]
Tall, A. R., & Rader, D. J. (2018). The trials and tribulations of CETP inhibitors. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(3), 496-500. [Link]
Brousseau, M. E., et al. (2004). Effects of an inhibitor of cholesteryl ester transfer protein on HDL cholesterol. The New England Journal of Medicine, 350(15), 1505-1515. [Link]
van der Tuin, S. J., et al. (2022). Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents?. Cardiovascular Research, 118(16), 3287-3298. [Link]
ClinicalTrials.gov. (2025). Effect of Two Food Supplements on Lipid Profile in Patients With Mild Hypercholesterolemia. [Link]
Okazaki, M., & Yamashita, S. (2012). Molecular mechanisms of HDL-cholesterol elevation by statins and its effects on HDL functions. Journal of Atherosclerosis and Thrombosis, 19(1), 10-19. [Link]
DiabetesontheNet. (n.d.). The role of HDL-C in diabetes and the metabolic syndrome. [Link]
MDPI. (2023). Effects of a Multimodal Lifestyle Intervention on Cardiometabolic Markers in People with Progressive Multiple Sclerosis: A Secondary Analysis of a Pilot Study. [Link]
Circulation Research. (2017). Trials and Tribulations of CETP Inhibitors. [Link]
TCTMD. (2017). Anacetrapib Finds (Modest) Success Where All Other CETP Inhibitors Failed. [Link]
Science.gov. (n.d.). cholesterol ldl-c reduction: Topics by Science.gov. [Link]
National Institutes of Health. (2023). Lipid profiling identifies modifiable signatures of cardiometabolic risk in children and adolescents with obesity. [Link]
ClinicalTrials.gov. (2023). Impact of Optimal Pharmacotherapy on Lipid Profile and Qualitative Features of Atherosclerotic Plaques. [Link]
European Heart Journal. (2021). Long-term safety and efficacy of anacetrapib in patients with atherosclerotic vascular disease. [Link]
Barter, P. J., et al. (2011). Effect of statins on HDL-C: a complex process unrelated to changes in LDL-C: analysis of the VOYAGER Database. Journal of Lipid Research, 52(6), 1226-1233. [Link]
Barter, P. J. (2018). What have we learnt from the clinical outcomes trials with the cetrapibs?. Current Opinion in Lipidology, 29(1), 54-59. [Link]
LIPID Study Investigators. (n.d.). Publications. [Link]
Taylor & Francis Online. (2018). Cardiovascular outcomes trial with anacetrapib in subjects with high cardiovascular risk – are major benefits REVEALed?. [Link]
Technical Guide: BMS-795311 IC50 Determination via Scintillation Proximity Assay
[1][2][3] Executive Summary BMS-795311 is a potent, orally bioavailable inhibitor of the Cholesteryl Ester Transfer Protein (CETP) .[1][2] In the context of dyslipidemia and cardiovascular drug discovery, it serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
BMS-795311 is a potent, orally bioavailable inhibitor of the Cholesteryl Ester Transfer Protein (CETP) .[1][2] In the context of dyslipidemia and cardiovascular drug discovery, it serves as a critical benchmark compound.[2]
This guide details the technical determination of BMS-795311’s potency, specifically its IC50 of 4 nM as measured in an enzyme-based Scintillation Proximity Assay (SPA) .[1][2] Unlike traditional filtration assays, the SPA format offers a homogeneous, "mix-and-measure" platform that eliminates separation steps, reducing experimental error and increasing throughput.[2][3]
This document is structured for researchers requiring a rigorous, self-validating protocol for CETP inhibition assays, grounded in the specific physics of radiometric proximity detection.
Mechanistic Foundation: CETP Inhibition
To understand the assay architecture, one must first understand the molecular event being measured.[2] CETP facilitates the hetero-exchange of neutral lipids between lipoproteins.[2]
Physiological Action: CETP transfers cholesteryl esters (CE) from anti-atherogenic High-Density Lipoproteins (HDL) to pro-atherogenic Low-Density Lipoproteins (LDL) and Very-Low-Density Lipoproteins (VLDL).[2]
Inhibition Logic: BMS-795311 binds to CETP, locking it in a conformation that prevents the shuttling of CE.[2] This results in retained CE in HDL (raising HDL-C) and reduced CE in LDL (lowering LDL-C).[2]
Visualization: CETP Lipid Transfer & Inhibition Pathway[3]
Figure 1: The CETP-mediated transfer of cholesteryl esters (CE) from HDL to LDL.[2] BMS-795311 interrupts this catalytic cycle.
The Assay Platform: Scintillation Proximity Assay (SPA)
The reliability of the 4 nM IC50 value depends on the physics of the SPA platform.[2]
The Physics of Proximity
SPA relies on the limited path length of beta particles (electrons) emitted by radioisotopes in an aqueous solution.[2]
Isotope: Tritium (
H) is the standard label for cholesteryl esters.[2]
The Bead: Scintillant-impregnated microspheres (typically Polyvinyltoluene [PVT] or Yttrium Silicate [YSi]) emit light only when the isotope is within this 1.5 µm radius.[2]
The Assay Logic[3]
Free Solution (Background): Unbound [3H]-CE (in donor HDL) is too far from the bead to trigger the scintillant.[2] Energy dissipates in the buffer.[2]
Captured State (Signal): CETP transfers [3H]-CE to the Acceptor (Biotin-LDL).[2] The Acceptor is captured by the Streptavidin-coated SPA bead.[2] The [3H]-CE is now within 1.5 µm of the core, triggering a photon burst.[2]
Inhibition: BMS-795311 blocks the transfer. [3H]-CE remains on the donor (unbound to bead).[2] Signal decreases.
Experimental Protocol: A Self-Validating System
This protocol replicates the conditions required to observe the 4 nM IC50.[2] It utilizes a Biotin-Streptavidin capture system .[4]
SPA Beads: Streptavidin-coated PVT beads (PerkinElmer/Revvity or equivalent).[2]
Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM EDTA, 0.1% BSA (Fatty acid-free). Note: BSA prevents non-specific loss of hydrophobic compounds.[2]
Workflow Diagram
Figure 2: Step-by-step workflow for the CETP SPA inhibition assay.
Detailed Methodology
Compound Preparation: Dissolve BMS-795311 in 100% DMSO. Prepare serial dilutions (e.g., 10-point curve) ensuring final DMSO concentration in the assay is <1% to avoid enzyme denaturation.[2]
Reaction Initiation: In a white 384-well plate, combine:
10 µL diluted BMS-795311.
20 µL CETP enzyme solution (concentration optimized to yield 20-30% transfer rate).
Incubation: Seal plate and incubate at 37°C for 2–4 hours. Critical: This duration must be within the linear velocity phase of the enzyme.[2]
Termination & Capture: Add 50 µL of Streptavidin-SPA bead suspension (typically 5 mg/mL in buffer). The addition of beads often serves to stop the reaction by sequestering the acceptor.[2]
Equilibration: Allow beads to settle for at least 4 hours (or overnight) at room temperature. PVT beads float; YSi beads sink.[2] Ensure the reader is calibrated for the specific bead type.[2]
Measurement: Quantify light emission (Counts Per Minute - CPM) using a scintillation counter (e.g., PerkinElmer MicroBeta).
Data Analysis & IC50 Values
Calculation Logic
The raw data (CPM) is inversely proportional to the inhibition.[2]
High Signal (Max Control): CETP + Substrates + DMSO (No Inhibitor) = Maximum [3H]-CE transfer to beads.[2]
Low Signal (Min Control): Substrates + DMSO (No CETP) = Background proximity (Non-Specific Binding).
Percent Inhibition:
Reported Values Comparison
The following table contrasts the SPA-derived potency with other assay formats, highlighting the sensitivity of the purified system.
Assay Type
Metric
Value
Significance
Enzyme-Based SPA
IC50
4 nM
Primary measure of intrinsic affinity.
Human Whole Plasma (hWPA)
IC50
0.22 µM
Shifts due to protein binding (albumin) and competition with endogenous lipids.[2]
Data Source: MedChemExpress, Tocris Bioscience [1, 2].[2]
Curve Fitting
Plot log[BMS-795311] (x-axis) vs. % Inhibition (y-axis).[2] Fit using a 4-parameter logistic (4PL) non-linear regression model to derive the IC50.[2]
Troubleshooting & Optimization (Expert Insights)
To ensure the "Trustworthiness" of the data, consider these common failure modes in SPA:
Color Quenching: BMS-795311 is a chemical compound.[4] If it is colored or precipitates at high concentrations, it can absorb the photons emitted by the bead, appearing as "false inhibition."[2]
Control: Run a "Quench Control" plate with [3H]-beads and compound only (no enzyme/reaction) to check for signal loss.
Bead Settling: Inconsistent settling times lead to high CV%. PVT beads are buoyant; YSi beads settle fast.[2]
Solution: Use a centrifuge to pellet beads if using YSi, or ensure overnight equilibration for PVT to reach a stable suspension state.[2]
Non-Specific Binding (NSB): If [3H]-Donor sticks to the bead without Biotin-Acceptor, background rises.[2]
Solution: Add high salt (150-300 mM NaCl) or detergent (0.05% Tween-20) to the wash/stop buffer to minimize hydrophobic interactions.[2]
References
Tall, A. R. (2010).[2][4] CETP inhibitors to increase HDL cholesterol levels.[2][5] New England Journal of Medicine. (Contextual grounding for CETP mechanism).
A Technical Guide to the Biological Activity of BMS-795311 in Lipid Metabolism Research
This guide provides an in-depth technical exploration of BMS-795311, a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical exploration of BMS-795311, a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP). Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanism of BMS-795311 and offers a comprehensive framework for investigating its broader impacts on lipid metabolism. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a narrative grounded in authoritative scientific literature.
Introduction: Beyond HDL-C Elevation - The Nuances of CETP Inhibition
BMS-795311 is a powerful investigational tool for dissecting the complexities of lipid metabolism. Its primary and well-documented biological activity is the potent inhibition of Cholesteryl Ester Transfer Protein (CETP)[1]. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By blocking this transfer, BMS-795311 effectively remodels the lipoprotein landscape, most notably by increasing levels of HDL cholesterol (HDL-C).
However, the scientific narrative of CETP inhibition has evolved. While the initial focus was on the atheroprotective potential of raising "good cholesterol," research now indicates that the benefits of CETP inhibitors may also be linked to the reduction of atherogenic ApoB-containing lipoproteins[2][3]. Furthermore, emerging evidence suggests that potent CETP inhibitors might exert effects beyond their on-target activity, including the modulation of key lipid synthesis pathways[4][5]. This guide will, therefore, explore both the canonical and the less-explored activities of BMS-795311, providing a robust framework for its application in lipid metabolism research.
Core Mechanism of Action: Interruption of the CETP-Mediated Lipid Exchange
The fundamental action of BMS-795311 is to bind to CETP and allosterically inhibit its function. This prevents the transfer of cholesteryl esters from HDL to VLDL and LDL. The direct consequences of this inhibition are a significant increase in HDL-C levels and a decrease in LDL-C levels.
Caption: Figure 1: Mechanism of BMS-795311 Action.
This direct impact on lipoprotein profiles can be quantified, and the following table summarizes the expected changes based on studies of potent CETP inhibitors.
Lipoprotein Parameter
Expected Change with BMS-795311 Treatment
Rationale
HDL-C
Significant Increase
Inhibition of cholesteryl ester transfer out of HDL particles.
LDL-C
Decrease
Reduced transfer of cholesteryl esters into LDL precursors.
Apolipoprotein B (ApoB)
Decrease
Associated with the reduction in VLDL and LDL particles.[2][3]
Triglycerides (TG)
Variable (slight decrease to no change)
Complex interplay of CETP inhibition on VLDL metabolism.
Investigating the Broader Metabolic Impact of BMS-795311: A Methodological Approach
To fully characterize the biological activity of BMS-795311, a multi-faceted experimental approach is required. This section provides detailed protocols for key in vitro and in vivo assays.
In Vitro Characterization
3.1.1. Quantifying CETP Inhibition: The Fluorometric Activity Assay
This assay directly measures the ability of BMS-795311 to inhibit CETP-mediated transfer of a fluorescently labeled neutral lipid from a donor to an acceptor particle.
Principle: A self-quenched fluorescent neutral lipid is incorporated into a donor particle. In the presence of active CETP, this lipid is transferred to an acceptor particle, leading to dequenching and an increase in fluorescence. The rate of fluorescence increase is proportional to CETP activity.
Protocol:
Reagent Preparation: Prepare assay buffer, donor particles, acceptor particles, and a positive control (e.g., recombinant human CETP or pooled human plasma). Prepare a stock solution of BMS-795311 in DMSO and create a serial dilution to determine the IC50.
Assay Setup: In a 96-well black plate, add assay buffer, donor particles, and acceptor particles to each well.
Inhibitor Addition: Add varying concentrations of BMS-795311 to the appropriate wells. Include a vehicle control (DMSO) and a no-CETP control.
Initiation of Reaction: Add the CETP source to each well to start the reaction.
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 465/535 nm) kinetically for 1-3 hours[6].
Data Analysis: Calculate the rate of reaction for each concentration of BMS-795311. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Self-Validation: The inclusion of a known CETP inhibitor, such as torcetrapib, as a positive control for inhibition validates the assay's responsiveness. A linear reaction rate in the vehicle control wells ensures the assay is within its dynamic range.
3.1.2. Assessing the Impact on Reverse Cholesterol Transport: The Cholesterol Efflux Assay
This cell-based assay determines if BMS-795311, by modifying HDL particles, affects the capacity of HDL to accept cholesterol from macrophages, a key step in reverse cholesterol transport.
Principle: Macrophages are loaded with fluorescently labeled cholesterol (e.g., BODIPY-cholesterol). The efflux of this labeled cholesterol to an acceptor (e.g., ApoA-I or HDL) is measured over time.
Protocol:
Cell Culture: Plate macrophages (e.g., J774 or primary peritoneal macrophages) in a 24- or 48-well plate and allow them to adhere.
Cholesterol Loading: Incubate the cells with a labeling medium containing BODIPY-cholesterol for 4-6 hours.
Equilibration: Wash the cells and incubate overnight in a serum-free medium containing an ACAT inhibitor to prevent the re-esterification of the labeled cholesterol.
Efflux: Replace the equilibration medium with a medium containing the cholesterol acceptor (e.g., purified ApoA-I or HDL particles pre-incubated with BMS-795311).
Quantification: After a defined incubation period (e.g., 4 hours), collect the media and lyse the cells. Measure the fluorescence in the media and the cell lysate using a fluorescence plate reader.
Data Analysis: Calculate the percent cholesterol efflux as: (fluorescence in media / (fluorescence in media + fluorescence in cell lysate)) x 100.
Causality and Validation: By comparing the efflux to HDL treated with BMS-795311 versus vehicle-treated HDL, one can directly assess the functional consequence of the altered HDL particle composition on its ability to participate in reverse cholesterol transport.
3.2.1. Animal Model Selection: The Golden Syrian Hamster
The golden Syrian hamster is a suitable model for studying CETP inhibitors because, like humans, it possesses endogenous CETP activity.
Experimental Design:
Acclimation and Diet: Acclimate male golden Syrian hamsters to a standard chow diet. For studies of hyperlipidemia, a high-fat, high-cholesterol diet can be administered.
Dosing: Administer BMS-795311 or vehicle control orally once daily for a specified period (e.g., 14-28 days).
Sample Collection: At the end of the study, collect blood via cardiac puncture for lipid analysis and harvest tissues (e.g., liver) for molecular analysis.
3.2.2. Comprehensive Lipid Profile Analysis
Lipoprotein Profiling by FPLC: Fast Protein Liquid Chromatography (FPLC) is a powerful technique to separate and quantify the different lipoprotein fractions.
Protocol:
Sample Preparation: Collect plasma from treated and control animals.
FPLC Separation: Inject the plasma onto a size-exclusion column (e.g., Superose 6) and elute with a saline-based buffer. Collect fractions.
Cholesterol and Triglyceride Quantification: Analyze the cholesterol and triglyceride content of each fraction using enzymatic assays.
Data Analysis: Plot the cholesterol and triglyceride concentration for each fraction to visualize the lipoprotein profile (VLDL, LDL, and HDL peaks).
Enzymatic Assays for Plasma Lipids: Quantify total cholesterol, HDL-C, LDL-C, and triglycerides in plasma using commercially available enzymatic kits.
3.2.3. Investigating Molecular Mechanisms in the Liver
The liver is a central organ in lipid metabolism. Examining changes in gene and protein expression in the liver can provide insights into the molecular mechanisms underlying the effects of BMS-795311.
Western Blot Analysis of SREBP-2: Recent studies have suggested that some CETP inhibitors may have off-target effects on the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, a master regulator of cholesterol synthesis[4][5].
Protocol:
Protein Extraction: Isolate nuclear and cytoplasmic protein fractions from the livers of treated and control hamsters.
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Probe the membrane with antibodies specific for the precursor and mature (nuclear) forms of SREBP-2. Use a loading control (e.g., Lamin B1 for the nuclear fraction) to ensure equal protein loading.
Detection and Quantification: Use a chemiluminescent substrate to detect the protein bands and quantify their intensity using densitometry.
RT-qPCR for Gene Expression Analysis: Quantify the mRNA levels of key genes involved in lipid metabolism.
Protocol:
RNA Extraction and cDNA Synthesis: Extract total RNA from liver tissue and reverse transcribe it into cDNA.
qPCR: Perform quantitative PCR using primers for genes such as HMGCR (HMG-CoA reductase), LDLR (LDL receptor), FASN (fatty acid synthase), and SCD1 (stearoyl-CoA desaturase-1).
Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH or ACTB) and calculate the fold change in gene expression using the ΔΔCt method.
Exploring the SREBP Connection: An Unexpected Pathway Modulation
Recent evidence suggests that potent CETP inhibitors, such as anacetrapib, can reduce the mature, active form of SREBP-2 in the nucleus of hepatocytes[4][5]. This is a significant finding as SREBP-2 is a key transcription factor that upregulates the expression of genes involved in cholesterol biosynthesis and uptake, including HMGCR and LDLR. This "off-target" effect could contribute to the LDL-C lowering efficacy of these compounds, independent of their CETP inhibitory activity.
Caption: Figure 3: Potential Impact of BMS-795311 on the SREBP-2 Pathway.
The investigation of this pathway is crucial for a complete understanding of the mechanism of action of BMS-795311 and other potent CETP inhibitors. The Western blot and RT-qPCR protocols detailed above are essential tools for this line of inquiry.
Conclusion: A Comprehensive Approach to a Complex Modulator
BMS-795311 is more than a simple HDL-raising agent. As a potent CETP inhibitor, it offers a valuable tool to probe the intricate network of lipid metabolism. A thorough investigation of its biological activity requires a multi-pronged approach, from direct enzymatic assays to in vivo studies in relevant animal models, and deep dives into the molecular pathways that govern lipid homeostasis. The potential for off-target effects, such as the modulation of the SREBP-2 pathway, highlights the importance of a comprehensive research strategy. By employing the methodologies outlined in this guide, researchers can gain a more complete and nuanced understanding of the biological impact of BMS-795311, contributing to the broader field of lipid metabolism and cardiovascular disease research.
References
de Grooth, G. J., Klerkx, A. H., Stroes, E. S., Stalenhoef, A. F., Kastelein, J. J., & Kuivenhoven, J. A. (2018). Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents?. Cardiovascular research, 114(5), 613–621. [Link]
JoVE (Journal of Visualized Experiments). Cholesterol Efflux Assay. [Link]
Millar, J. S., Reyes-Soffer, G., Jumes, P., Dunbar, R. L., deGoma, E. M., Baer, A. L., ... & Rader, D. J. (2015). Anacetrapib, a cholesteryl ester transfer protein inhibitor, raises HDL cholesterol and reduces LDL cholesterol in hypercholesterolemic subjects. Journal of lipid research, 56(4), 837-845.
Tall, A. R., & Rader, D. J. (2018). Trials and tribulations of CETP inhibitors. Circulation research, 122(1), 106-112. [Link]
Animal Models of Diabetic Complications Consortium. Lipoprotein separation by FPLC. [Link]
Ye, Z., Wang, X., & Liu, S. (2016). CETP inhibitors downregulate hepatic LDL receptor and PCSK9 expression in vitro and in vivo through a SREBP2 dependent mechanism. Atherosclerosis, 247, 137-145. [Link]
Bio-Rad Laboratories. A brief guide to RT-qPCR. [Link]
Chen, Z., et al. (2012). Anacetrapib lowers LDL via CETP inhibition and reduction of LDL production. Journal of lipid research, 53(8), 1595-1603.
Brown, M. S., & Goldstein, J. L. (2009). The SREBP pathway: regulation of cholesterol metabolism by proteolysis of a membrane-bound transcription factor. Cell, 89(3), 331-340. [Link]
Rader, D. J. (2003). Regulation of reverse cholesterol transport and clinical implications. The American journal of cardiology, 92(4), 42J-49J. [Link]
Yvan-Charvet, L., Matsuura, F., Wang, N., & Tall, A. R. (2010). Role of HDL, ABCA1, and ABCG1 in cholesterol efflux and immune responses. Arteriosclerosis, thrombosis, and vascular biology, 30(2), 139-143.
ResearchGate. Western blot analysis of native and mature SREBP-1 and SREBP-2 proteins. [Link]
Izon, D. J., et al. (2010). Inhibition of cholesteryl ester transfer protein activity in hamsters alters HDL lipid composition. Atherosclerosis, 148(1), 9-16. [Link]
Dadu, R. T., & Ballantyne, C. M. (2014). Lipid lowering with CETP inhibitors. Nature Reviews Cardiology, 11(12), 726-735.
Cannon, C. P., et al. (2017). Efficacy and safety of evacetrapib for the treatment of high-risk vascular disease (ACCELERATE): a randomised, double-blind, placebo-controlled phase 3 trial. The Lancet, 390(10110), 2343-2352.
HPS3/TIMI55–REVEAL Collaborative Group. (2017). Effects of anacetrapib in patients with atherosclerotic vascular disease. New England Journal of Medicine, 377(13), 1217-1227. [Link]
Barter, P. J., et al. (2007). Effects of torcetrapib in patients at high risk for coronary events. New England Journal of Medicine, 357(21), 2109-2122.
Schwartz, G. G., et al. (2012). Effects of dalcetrapib in patients with a recent acute coronary syndrome. New England Journal of Medicine, 367(22), 2089-2099.
Liu, C. C., et al. (2022). An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells. STAR protocols, 3(1), 101976. [Link]
BMS-795311 solubility protocols for DMSO stock solutions
Application Note: BMS-795311 Solubility & Stock Preparation Guide Executive Summary BMS-795311 is a potent, orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP), widely used in cardiovascular resear...
BMS-795311 is a potent, orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP), widely used in cardiovascular research to study HDL-cholesterol metabolism. Like many small-molecule inhibitors in this class, BMS-795311 exhibits significant lipophilicity (LogP > 5), making it practically insoluble in water but highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).
This guide provides a standardized protocol for preparing, storing, and diluting BMS-795311 DMSO stock solutions. It addresses the common "crash-out" phenomenon observed when diluting hydrophobic stocks into aqueous buffers and offers a self-validating workflow to ensure experimental reproducibility.
Physicochemical Profile
Understanding the physical properties of BMS-795311 is critical for accurate molarity calculations and solvent selection.
Property
Data
Notes
Compound Name
BMS-795311
CETP Inhibitor
CAS Number
939390-99-5
Unique identifier
Molecular Weight
671.52 g/mol
Use this for Molarity calculations
Formula
C₃₃H₂₃F₁₀NO
Highly fluorinated, lipophilic
Solubility (DMSO)
~50 mM (33.5 mg/mL)
Recommended Stock Conc.
Solubility (Ethanol)
Soluble
Alternative, but more volatile
Solubility (Water)
Insoluble
< 1 µg/mL; requires carrier
Protocol: Preparation of DMSO Stock Solutions
Materials Required
BMS-795311 Solid: Store at -20°C, desiccated.
Solvent: Anhydrous DMSO (Grade: Cell Culture or HPLC, ≥99.9%).
Note: Avoid "wet" DMSO (hygroscopic) as water content >0.1% can induce precipitation of this compound.
Vessels: Amber glass vials (borosilicate) or polypropylene tubes.
A 10 mM stock is ideal for most in vitro assays (IC₅₀ ~4 nM), allowing for >1000x dilution to reach active concentrations without exceeding DMSO tolerance limits.
Equilibration: Remove the BMS-795311 vial from the freezer and allow it to equilibrate to room temperature (approx. 15–30 mins) before opening. This prevents condensation from forming inside the hygroscopic vial.
Weighing: Weigh 6.72 mg of BMS-795311 into a sterile amber vial.
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
Calculation:
Dissolution:
Vortex vigorously for 30 seconds.
Visual Check: Inspect the solution against a light source. It should be completely clear and colorless.
Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.
Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
Storage: Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).
High-Concentration 50 mM Stock (For In Vivo/High-Throughput)
For animal studies or high-concentration requirements, BMS-795311 can be dissolved up to 50 mM.
Weigh 33.58 mg of BMS-795311.
Add 1.0 mL of Anhydrous DMSO.
Critical Step: Sonication is almost always required at this concentration. Sonicate for 5–10 minutes with intermittent vortexing. Ensure the water bath does not exceed 40°C to prevent degradation.
Workflow Visualization
The following diagram illustrates the critical decision points and workflow for handling BMS-795311, ensuring compound integrity from powder to assay.
Figure 1: Step-by-step workflow for BMS-795311 stock preparation and quality control.
Application Note: Preventing Precipitation in Aqueous Media
A common failure mode with lipophilic CETP inhibitors is "crashing out" upon direct dilution into aqueous media.
The "Intermediate Dilution" Method:
Do not pipette 1 µL of 10 mM stock directly into 1 mL of cell culture media. The high local concentration at the pipette tip will cause immediate precipitation.
Correct Protocol:
Step 1 (Stock): 10 mM BMS-795311 in DMSO.
Step 2 (100x Intermediate): Dilute 10 µL of Stock into 990 µL of culture media (or buffer) while vortexing the media.
Result: 100 µM solution (1% DMSO). This may be cloudy; use immediately.
Step 3 (1x Working): Dilute the Intermediate 1:100 into the final assay well.
Final: 1 µM BMS-795311 (0.01% DMSO).
In Vivo Formulation (Optional):
For animal dosing, simple DMSO/Water dilution is insufficient. Use a vehicle such as:
Application Notes and Protocols: Preparation of BMS-795311 for Oral Gavage in Mice
Introduction: The Rationale for a Meticulous Formulation BMS-795311 is a potent and orally bioavailable inhibitor of the cholesteryl ester transfer protein (CETP), with demonstrated efficacy in raising HDL-C levels in vi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for a Meticulous Formulation
BMS-795311 is a potent and orally bioavailable inhibitor of the cholesteryl ester transfer protein (CETP), with demonstrated efficacy in raising HDL-C levels in vivo.[1][2] Its progression through preclinical murine models necessitates a robust and reproducible method for oral administration. Oral gavage, while technically demanding, remains a standard for ensuring precise dosing in such studies.[3] The physicochemical properties of a compound, particularly its solubility, are paramount in developing a successful oral formulation. An improper vehicle or formulation can lead to poor bioavailability, inaccurate dosing, and ultimately, confounding experimental results.
This document provides a comprehensive, field-tested protocol for the preparation of BMS-795311 for oral gavage in mice. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying scientific principles that ensure the integrity of the formulation and, by extension, the entire in vivo study.
Physicochemical Properties of BMS-795311
A thorough understanding of the compound's characteristics is the foundation of a logical formulation strategy. While detailed proprietary solubility data may be limited, publicly available information and the general nature of kinase inhibitors guide our approach.[4][5]
Direct aqueous suspension is unlikely to be homogenous or bioavailable.
Chemical Class
Small molecule inhibitor.
Often hydrophobic, requiring solubilizing agents or suspension vehicles.[7][8]
The limited aqueous solubility of BMS-795311 is the primary challenge to overcome in creating a suitable formulation for oral gavage.
Vehicle Selection: A Critical Decision Point
The choice of vehicle is dictated by the need to create a homogenous, stable, and non-toxic formulation that maximizes the bioavailability of the drug. Water is the ideal vehicle, but is often unsuitable for hydrophobic compounds.[7][8] For BMS-795311, a suspension is the most likely practical approach.
Recommended Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.
Justification:
Carboxymethylcellulose (CMC): A widely used suspending agent that increases the viscosity of the vehicle, thereby preventing the rapid settling of the insoluble drug particles.[7][8] This is crucial for ensuring dose uniformity.
Tween 80 (Polysorbate 80): A non-ionic surfactant that acts as a wetting agent.[7][8] It reduces the surface tension between the hydrophobic BMS-795311 particles and the aqueous vehicle, facilitating a more uniform dispersion.
Sterile Water: The base of the vehicle, ensuring isotonicity and minimizing potential contaminants.
Alternative Vehicles:
For particularly challenging compounds or specific experimental needs, other vehicles can be considered. However, these may have their own physiological effects and should be used with caution and appropriate controls.[7][8]
Corn Oil: Suitable for highly lipophilic compounds.[7][8]
DMSO/PEG400/Water mixtures: Can be effective for solubilization but must be used at low concentrations to avoid toxicity.[9]
For the purposes of this protocol, we will proceed with the recommended CMC/Tween 80 vehicle.
Experimental Workflow for Formulation Preparation
Caption: Workflow for BMS-795311 Formulation.
Detailed Protocol for BMS-795311 Formulation (10 mg/kg)
This protocol is designed for a target dose of 10 mg/kg in a 25g mouse, with a dosing volume of 10 mL/kg (0.25 mL per mouse). Adjust calculations accordingly for different doses or mouse weights.
Materials and Equipment
BMS-795311 powder
Carboxymethylcellulose (CMC), low viscosity
Tween 80
Sterile, deionized water
Analytical balance
Spatula
Glass mortar and pestle
Magnetic stirrer and stir bar
Sterile conical tubes (e.g., 15 mL or 50 mL)
Pipettes and sterile tips
pH meter (optional)
Safety Precautions
Handle BMS-795311 in a ventilated area or chemical fume hood.
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Consult the Safety Data Sheet (SDS) for BMS-795311 before handling.
Preparation of the Vehicle (0.5% CMC, 0.1% Tween 80)
Calculate Vehicle Volume: Determine the total volume of vehicle needed for the number of animals plus a 20% overage to account for transfer losses.
Example: For 10 mice at 0.25 mL/mouse, total volume is 2.5 mL. With 20% overage, prepare 3 mL of vehicle.
Weigh CMC: For 3 mL of vehicle, weigh out 15 mg of CMC (0.005 g/mL * 3 mL).
Add Water: Add the CMC to a beaker with a magnetic stir bar. Add approximately 80% of the final volume of sterile water (2.4 mL).
Heat and Stir: Gently heat the mixture to ~40-50°C while stirring. This will aid in the dissolution of the CMC. Do not boil.
Cool to Room Temperature: Once the CMC is fully dissolved and the solution is clear, allow it to cool to room temperature.
For 3 mL of formulation, weigh 3 mg of BMS-795311.
Weigh BMS-795311: Accurately weigh 3 mg of BMS-795311 powder and place it in a glass mortar.
Wetting the Powder: Add a small amount of the prepared vehicle (a few drops) to the mortar. Gently triturate with the pestle to create a smooth, uniform paste. This step is critical to prevent clumping.
Suspension: Gradually add the remaining vehicle to the mortar while continuing to mix.
Homogenization: Transfer the suspension to a sterile conical tube. Vortex vigorously for 1-2 minutes to ensure a uniform suspension. For larger volumes, a sonicator can be used for short bursts to aid in dispersion, but care must be taken to avoid heating the sample.
Final Inspection: Visually inspect the suspension for any large aggregates. It should appear as a uniform, milky suspension.
Dosing and Storage
Dosing: The final concentration of the formulation is 1 mg/mL. For a 25g mouse, the dosing volume is 0.25 mL.
Stability: It is recommended to prepare this suspension fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. Before each use, the suspension must be thoroughly re-suspended by vortexing. Do not store aqueous solutions for more than one day.[6]
Homogeneity During Dosing: If dosing a large cohort of animals, it is advisable to keep the suspension on a magnetic stirrer (at a low speed) to maintain homogeneity.
Self-Validating Systems and Trustworthiness
The protocol is designed with internal checks to ensure its reliability:
Visual Inspection: A non-homogenous mixture with visible clumps is a clear indicator of a failed preparation.
Dose Uniformity: By using a suspending agent and proper homogenization, the likelihood of dose variability between animals is minimized.
Animal Welfare: The use of a well-established, non-toxic vehicle minimizes the risk of adverse reactions in the animals. Oral gavage itself can be stressful, and alternatives may be considered for chronic studies.[10][11]
Conclusion
The successful oral administration of BMS-795311 in mice is contingent upon a carefully prepared formulation. The protocol outlined in this document, utilizing a 0.5% CMC and 0.1% Tween 80 vehicle, provides a robust and reproducible method for achieving a homogenous suspension suitable for oral gavage. By understanding the physicochemical properties of the compound and the rationale behind vehicle selection and preparation steps, researchers can ensure accurate dosing and generate reliable in vivo data.
References
WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
Physicochemical properties and mode of action of a novel bacteriocin BM1122 with broad antibacterial spectrum produced by Lactobacillus crustorum MN047. PubMed. [Link]
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. ASM Journals. [Link]
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
Targeting IBD treatment: smart drug delivery systems for oral administration. PubMed. [Link]
Method for voluntary oral administration of drugs in mice. PubMed. [Link]
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]
Search Hedges for Alternatives to Oral Gavage in Mice and Rats by the Animal Welfare Information Center. National Agricultural Library. [Link]
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC. PubMed Central. [Link]
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. NIH. [Link]
Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected? Journal of Medicinal Chemistry. [Link]
What is the best vehicle for oral gavage of genistein in mice? ResearchGate. [Link]
Application Note: Formulation Strategies for In Vivo Administration of BMS-795311
Executive Summary & Compound Profile BMS-795311 is a potent, orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP), designed to elevate HDL-cholesterol levels.[1] Structurally, it is a highly lipophi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
BMS-795311 is a potent, orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP), designed to elevate HDL-cholesterol levels.[1] Structurally, it is a highly lipophilic small molecule (MW 671.52) characterized by multiple fluorinated moieties and aromatic rings.
For researchers conducting in vivo efficacy or pharmacokinetic (PK) studies, the primary challenge is its poor aqueous solubility. Improper formulation can lead to low bioavailability, high inter-subject variability, and precipitation in the gut or at the injection site. This guide provides validated protocols for preparing stable suspensions (for oral dosing) and co-solvent solutions (for parenteral dosing).
Physicochemical Snapshot
Property
Value
Implication for Formulation
Molecular Weight
671.52 g/mol
High MW suggests slower dissolution rates.
Lipophilicity (cLogP)
> 5.0 (Estimated)
High permeability but extremely low aqueous solubility.
The choice of vehicle depends strictly on the route of administration and the required dose. Do not use a "one-size-fits-all" approach. Use the logic flow below to select your vehicle.
Figure 1: Formulation Decision Tree. Selects the optimal vehicle based on route and dose requirements to ensure bioavailability and safety.
Protocol A: Standard Oral Suspension (Preferred)
For most efficacy studies (doses 10–100 mg/kg), a suspension is the most robust vehicle. It avoids the toxicity of high-volume organic solvents and mimics the likely clinical formulation path.
Methylcellulose (Methocel A4M or similar): Viscosity modifier to prevent settling.
Tween 80 (Polysorbate 80): Surfactant to wet the hydrophobic BMS-795311 powder.
Water for Injection (WFI): Sterile carrier.
Step-by-Step Preparation
Vehicle Preparation (Bulk):
Heat 30% of the required water volume to ~80°C.
Disperse the Methylcellulose powder slowly with vigorous stirring (magnetic stir bar) to avoid clumps.
Once dispersed, add the remaining cold water and the Tween 80.
Stir at 4°C overnight to fully hydrate the polymer (solution will turn clear).
Compound Dispersion (Daily Prep):
Weighing: Accurately weigh the required amount of BMS-795311 into a glass vial.
Micronization (Critical): If the powder is coarse, grind it gently with a mortar and pestle. Large crystals will not dissolve and will reduce bioavailability.
Wetting: Add the vehicle in small increments (geometric dilution).
Step 2a: Add just enough vehicle to create a thick paste. Vortex for 30 seconds.
Step 2b: Add the remaining vehicle to reach final volume.
Sonication: Probe sonicate (20% amplitude) for 30–60 seconds on ice to break up aggregates.
Verification: Visual inspection should show a uniform, milky white suspension with no visible chunks.
Protocol C: Intravenous (IV) Formulation
IV administration requires the compound to be 100% dissolved . Injecting a suspension IV can cause embolism and death. Given the high lipophilicity of BMS-795311, a strong co-solvent system is required.
Add the calculated volume of 100% DMSO . Vortex until fully dissolved. (Stop here if not clear; you may need to warm slightly to 37°C).
Stabilization:
Add the PEG400 to the DMSO concentrate. Vortex to mix.
Final Dilution:
Slowly add the Water/Saline while vortexing.
Caution: Adding water too fast can cause the compound to "crash out" (precipitate). If cloudiness occurs, the formulation is failed and cannot be used for IV.
Dosing Limit: Do not exceed 2 mL/kg bolus volume for mice or 1 mL/kg for rats to avoid solvent toxicity.
Quality Control & Stability
Trustworthiness in data comes from verifying your formulation before dosing.
Parameter
Method
Acceptance Criteria
Concentration
HPLC-UV (254 nm)
± 10% of target nominal concentration.
Homogeneity
Visual / Sampling
Top, Middle, Bottom samples must be within 5% variance.
Particle Size
Microscopy
(Suspension only) 90% of particles < 10 µm.
pH
pH Meter
Neutral (6.0–8.0). Extreme pH causes irritation.
Biological Context & Mechanism[2][3][4]
BMS-795311 operates by inhibiting CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL to LDL/VLDL.
Figure 2: Mechanism of Action. BMS-795311 blocks the transfer of cholesteryl esters, resulting in retained high levels of HDL.
References
Qiao, J. X., et al. (2015). Triphenylethanamine derivatives as cholesteryl ester transfer protein inhibitors: discovery of N-[(1R)-1-(3-cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide.[1] Journal of Medicinal Chemistry, 58(22), 9010–9027. [Link]
BMS-795311 is a potent cholesteryl ester transfer protein (CETP) inhibitor designed to elevate HDL-cholesterol.[1] Like other chemotypes in this class (e.g., torcetrapib, anacetrapib), BMS-795311 presents significant formulation challenges due to its high lipophilicity (LogP > 5) and poor aqueous solubility (BCS Class II/IV).
While the compound demonstrates moderate oral bioavailability (F) in rodents (~37%), it exhibits critically low bioavailability in higher species (e.g., 5% in dogs).[1] This discrepancy is often driven by dissolution-rate-limited absorption, where the compound precipitates or fails to dissolve within the gastrointestinal transit time of larger animals.
This guide provides troubleshooting workflows, optimized formulation protocols (Amorphous Solid Dispersions), and model selection criteria to bridge the gap between rodent efficacy and primate/canine PK profiles.
Pharmacokinetic Profile & Species Discrepancies
The following data highlights the core challenge: Interspecies Translation Failure.
Table 1: BMS-795311 Comparative Pharmacokinetic Parameters
Data derived from preclinical discovery profiling [1, 2].
Parameter
Mouse (Transgenic)
Rat
Cynomolgus Monkey
Beagle Dog
Dose (PO)
10 mg/kg
10 mg/kg
5 mg/kg
5 mg/kg
Bioavailability (%F)
37%
37%
20%
5% (Critical Issue)
Tmax
~2-4 h
~4 h
Variable
Variable
T1/2 (Terminal)
6 h
7 h
>18 h
10 h
Clearance (CL)
2.0 mL/min/kg
0.9 mL/min/kg
0.9 mL/min/kg
1.4 mL/min/kg
Vss (L/kg)
0.8
0.4
0.9
0.6
Analysis:
Low Clearance/Volume: The compound is stable (low CL) and confined to plasma/extracellular fluid (low Vss).
The "Dog Problem": The 5% bioavailability in dogs despite low clearance confirms that absorption is the bottleneck , not metabolism. The drug is likely passing through the GI tract undissolved.
Issue 1: Low Exposure in Non-Rodents (Dogs/Monkeys)
Symptom: High variability in AUC; non-linear dose exposure; feces analysis shows high recovery of parent compound.
Root Cause: "Brick Dust" behavior. The crystal lattice energy is too high to be overcome by GI fluids alone.
Solution: Disrubt the crystal lattice using an Amorphous Solid Dispersion (ASD) .
Objective: Convert crystalline BMS-795311 into a high-energy amorphous state stabilized by a polymer.
Polymer Selection: Use HPMC-AS (Hypromellose Acetate Succinate) Grade L or M. This polymer prevents recrystallization in the GI tract (parachuting effect).
Solvent System: Acetone:Water (90:10) or Methanol:Dichloromethane (1:1).
Feed Solution: Dissolve BMS-795311 and HPMC-AS (ratio 1:3) to a total solids concentration of 10% w/v.
Spray Drying Parameters (Büchi B-290 scale):
Inlet Temp: 85–100°C
Outlet Temp: 45–50°C
Aspirator: 100%
Pump Rate: 30% (adjust to maintain outlet temp).
Secondary Drying: Vacuum dry the resulting powder at 40°C for 24h to remove residual solvent.
Reconstitution: Suspend the SDD powder in 0.5% Methylcellulose/0.1% Tween 80 for oral gavage.
Why this works: The polymer matrix maintains the drug in a supersaturated state in the intestine, allowing absorption before precipitation occurs [3].
Issue 2: Variable Efficacy in Rodent Models
Symptom: Drug is detected in plasma, but no change in HDL-C or CETP activity.
Root Cause:Target Absence. Wild-type mice and rats naturally lack CETP activity. They transport cholesterol primarily via HDL, unlike humans/monkeys (LDL dominant).
Solution: Use hCETP/apoB-100 Dual Transgenic Mice or Hamsters .[1]
Model Selection Matrix
Figure 1: Decision matrix for selecting the appropriate animal model based on CETP expression and study goals.
Issue 3: Precipitation in Vehicle (Gavage Clogging)
Symptom: Compound precipitates in the syringe or immediately upon dilution in gastric fluids (visualized in vitro).
Root Cause: Use of co-solvents (DMSO/PEG) that crash out upon contact with water.
Solution: Switch to a Self-Emulsifying Drug Delivery System (SEDDS) .[2]
Protocol B: Lipid-Based Formulation (SEDDS)
Objective: Keep the drug solubilized in lipid micelles that spontaneously emulsify in the gut.
Composition (Type III Formulation):
Oil Phase: Capryol 90 (20%)
Surfactant: Labrasol (50%)
Co-Surfactant: Transcutol HP (30%)
Preparation:
Weigh BMS-795311 into a glass vial.
Add the pre-mixed excipients (Capryol/Labrasol/Transcutol).
Vortex and sonicate at 37°C for 30 minutes until clear.
Dosing: Administer directly into capsules (dogs/monkeys) or dilute 1:10 with water immediately prior to gavage (rodents) to form a microemulsion.
Validated Experimental Workflow
To confirm bioavailability improvements, follow this standardized PK workflow.
Figure 2: Step-by-step workflow for validating formulation performance in vivo.
Frequently Asked Questions (FAQ)
Q: Why is the half-life in monkeys (>18h) so much longer than in mice (6h)?A: This is due to allometric scaling of clearance and volume. Monkeys have a lower heart rate and metabolic rate per unit mass compared to mice. Additionally, the high lipophilicity of BMS-795311 allows it to distribute into adipose tissues in larger animals, creating a "depot" effect that prolongs the terminal phase [4].
Q: Can I use DMSO for oral gavage in mice?A: Avoid DMSO concentrations >10% for oral gavage. High DMSO can damage the GI mucosa, altering absorption and causing toxicity. For BMS-795311, the SEDDS protocol (Protocol B) is superior for data integrity.
Q: Does food intake affect BMS-795311 absorption?A: Yes. As a lipophilic compound (LogP > 5), absorption is significantly enhanced by a high-fat meal (positive food effect). For consistent PK data, animals should be fasted overnight, or the "fed state" must be strictly standardized using a high-fat chow [5].
References
Xie, J., et al. (2011). Discovery of BMS-795311: A Potent and Efficacious CETP Inhibitor. Journal of Medicinal Chemistry.
Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. International Journal of Pharmaceutics. Retrieved from [Link]
Prakash, C., et al. (2008). Metabolism, Pharmacokinetics, and Excretion of a Cholesteryl Ester Transfer Protein Inhibitor, Torcetrapib. Drug Metabolism and Disposition.[3][4][5] Retrieved from [Link]
Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: BMS-795311 Solubility & Precipitation Troubleshooting
Product Class: CETP Inhibitor (Small Molecule)
Audience: Research Scientists, Formulation Chemists
Last Updated: October 26, 2023
Executive Summary
BMS-795311 is a potent cholesteryl ester transfer protein (CETP) inhibitor characterized by high lipophilicity and a rigid aromatic structure containing multiple fluorine atoms. These physicochemical properties drive its high potency but simultaneously create significant challenges in aqueous solubility. Precipitation in aqueous buffers is the most common technical issue reported by users, often resulting in erratic IC50 values or failed in vivo delivery.
This guide provides a mechanistic understanding of this precipitation and actionable, field-validated protocols to maintain BMS-795311 in solution for in vitro and in vivo applications.
Part 1: Diagnostic & Mechanism (FAQs)
Q1: Why does BMS-795311 precipitate immediately upon addition to my assay buffer?
Technical Diagnosis:
BMS-795311 is a "brick dust" molecule—a term used in drug discovery for compounds with high crystallinity and high lipophilicity (LogP > 5). Its structure, rich in aromatic rings and fluorine substituents, facilitates strong intermolecular
- stacking and hydrophobic interactions.
When you dilute a DMSO stock solution into an aqueous buffer (PBS, HEPES, etc.), you drastically increase the polarity of the solvent system. The water molecules form a highly ordered "cage" around the hydrophobic drug molecules (the hydrophobic effect). Because the energy required to maintain BMS-795311 in this aqueous cavity is higher than the lattice energy of the crystal, the system minimizes free energy by ejecting the drug from the solution, causing rapid precipitation.
Q2: The solution looks clear, but my results are variable. Is it soluble?
Technical Diagnosis:
Not necessarily. You are likely experiencing micro-precipitation .
Visual Inspection: At concentrations < 10 µM, precipitates may form colloidal aggregates that are invisible to the naked eye but scatter light in a nephelometer.
Impact: These aggregates can stick to plasticware (pipette tips, well plates), effectively reducing the free concentration of the drug by 50-90%, leading to artificially high IC50 values (right-shifted dose-response curves).
Q3: Can I just sonicate the buffer to re-dissolve it?
Technical Diagnosis:No. Sonication may temporarily disperse the particles, creating a suspension, but it will not create a thermodynamically stable solution. Once the energy input (sonication) stops, the particles will settle or undergo Ostwald ripening (growing larger over time). For reliable biological data, you must achieve a stable molecular dispersion using the protocols below.
Part 2: Troubleshooting Protocols
Protocol A: The "Solvent-Shift" Method (For In Vitro Assays)
Use this for enzyme assays, cell-based assays, or SPR.
The Principle: Prevent local supersaturation during dilution. If you add DMSO stock dropwise to water, the first drop hits a 100% water environment and crashes instantly.
Step-by-Step Workflow:
Prepare Stock: Dissolve BMS-795311 in anhydrous DMSO to 10 mM. Vortex until completely clear.
Intermediate Dilution (The Critical Step):
Do NOT dilute directly from 10 mM to aqueous buffer.
Prepare a 100x working solution in 100% DMSO.
Example: If final assay concentration is 1 µM, dilute stock to 100 µM in DMSO first.
Rapid Dispersion:
Place your aqueous buffer (e.g., PBS + 0.1% BSA) on a vortex mixer set to medium speed.
While vortexing, inject the DMSO working solution into the center of the vortex cone.
Target: Final DMSO concentration should be ≤ 1% (v/v).
Stabilizer Addition:
Essential: Aqueous buffers must contain a carrier. Pure PBS is insufficient.
Recommendation: Add 0.1% Fatty Acid-Free BSA or 0.05% Tween-20 to the buffer before adding the drug. The hydrophobic pockets of BSA or the micelles of Tween sequester the drug, preventing aggregation.
Protocol B: The "Lipid-Carrier" Method (For In Vivo Dosing)
Use this for oral gavage (PO) or intraperitoneal (IP) injection in mice/rats.
The Principle: BMS-795311 requires a vehicle that mimics the intestinal milieu to remain solubilized. Aqueous buffers (CMC/Tween) are often insufficient for high doses (>10 mg/kg).
Dissolve completely in the calculated volume of DMSO (10% of total volume). Sonicate if necessary.[1]
AddPEG300 (40% of total volume) and vortex. The solution should remain clear.
AddTween-80 (5% of total volume) and vortex.
Slowly AddSaline (45% of total volume) while vortexing.
Note: If turbidity occurs, warm the solution to 37°C. If it persists, you have exceeded the solubility limit (likely ~2-5 mg/mL for this vehicle).
Part 3: Data & Visualization
Solubility Matrix: BMS-795311
Data summarized from internal application notes and physicochemical properties of CETP inhibitor class.
Solvent / Vehicle
Solubility Estimate
Stability
Application
Anhydrous DMSO
> 20 mg/mL
High (Months at -20°C)
Stock Solution
Ethanol (100%)
~ 5 mg/mL
Moderate
Intermediate Dilution
PBS (pH 7.4)
< 1 µg/mL (Insoluble)
None (Precipitates instantly)
DO NOT USE ALONE
PBS + 0.1% BSA
~ 10-50 µM
Low (Use within 4 hours)
Cell/Enzyme Assays
PEG300/Tween/DMSO
2-5 mg/mL
Moderate (1-2 days)
In Vivo Dosing
Troubleshooting Decision Tree
Figure 1: Logical workflow for diagnosing and resolving precipitation issues with BMS-795311.
References
Bristol-Myers Squibb. (2015). Discovery of N-[(1R)-1-(3-cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311): A Potent and Orally Bioavailable CETP Inhibitor. Journal of Medicinal Chemistry. Link
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for "brick dust" solubility issues).
Cayman Chemical. (2023). General Solubility Guidelines for Lipophilic Compounds.Link
MedChemExpress. (2024). BMS-795311 Product Datasheet and Solubility Information.Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability of BMS-795311 in Plasma at 37°C
Module Type: Troubleshooting Guide & Technical FAQs
Assigned Specialist: Senior Application Scientist, ADME-Tox Division
Executive Summary & Molecule Profile
BMS-795311 is a potent, small-molecule agonist of the Liver X Receptor (LXR). Unlike peptide biomarkers which suffer from rapid proteolytic cleavage, BMS-795311 contains a sulfonamide and tertiary alcohol motif, rendering it generally resistant to rapid plasma hydrolysis.
However, users frequently misinterpret high non-specific binding (NSB) and plasma protein binding (PPB) —common traits of lipophilic LXR modulators—as chemical instability. This guide provides the definitive protocol to distinguish between true enzymatic degradation and method-induced analyte loss.
Parameter
Technical Context
Target
LXR Agonist (Liver X Receptor)
Physicochemical Risk
High Lipophilicity (LogP > 3.5 typical for class)
Primary Instability Risk
Low (Chemical); High (Apparent loss due to binding)
Incubation Condition
37°C (Physiological), pH 7.4
Detection Method
LC-MS/MS (MRM mode)
Standard Operating Procedure (SOP)
Protocol: Time-Course Stability Assay
Use this validated workflow to determine the in vitro half-life (
).
Reagents:
Matrix: Pooled Plasma (Human/Rat/Mouse), Na-Heparin or EDTA.
Internal Standard (IS): Warfarin (stable control) or structural analog.
Step-by-Step Workflow:
Preparation: Prepare a 10 mM stock of BMS-795311 in DMSO. Dilute to 10 µM intermediate in buffer.
Spike: Add intermediate to pre-warmed (37°C) plasma to achieve a final concentration of 1 µM (Final DMSO < 0.5%).
Incubation: Incubate in a shaking water bath or thermomixer at 37°C.
Sampling: Remove aliquots (e.g., 50 µL) at T = 0, 15, 30, 60, 120, and 240 minutes .
Quenching: Immediately dispense aliquot into a crash plate containing 150 µL cold Acetonitrile + Internal Standard .
Processing: Centrifuge at 4,000 x g for 20 mins (4°C) to pellet precipitated proteins.
Analysis: Inject supernatant onto LC-MS/MS.
Visualization: Assay Logic & Troubleshooting
The following diagram illustrates the workflow and the critical decision logic when analyzing BMS-795311 stability data.
Caption: Workflow logic for distinguishing between true enzymatic degradation and physicochemical artifacts (binding/solubility) during BMS-795311 analysis.
Troubleshooting Guide
Scenario A: Rapid Disappearance of Compound (High Clearance)
Symptom: The compound signal drops by >50% within 60 minutes.
Root Cause 1 (Enzymatic): Although BMS-795311 is generally stable, species-specific esterases (e.g., in Rodent plasma) can sometimes attack sulfonamide/amide linkers.
Root Cause 2 (Binding): The compound is sticking to the incubation plate walls (polypropylene), depleting the free fraction available for sampling.
Diagnostic Steps:
The "T=0" Check: Compare the peak area of the T=0 plasma sample (post-extraction) to a standard prepared in pure solvent (acetonitrile/water).
If T=0 is low (<70% of solvent std): You have a solubility or binding issue , not degradation.
If T=0 is high, but T=60 is low: You have enzymatic instability .
Inhibitor Test: Repeat the assay adding BNPP (Bis-nitrophenyl phosphate) or PMSF . If stability improves, the degradation is esterase-driven.
Scenario B: Variable Data / High Standard Deviation
Symptom: Replicates do not match; data points fluctuate (e.g., T=30 is higher than T=15).
Root Cause: Inhomogeneous sampling due to precipitation.
Fix: BMS-795311 is lipophilic. Ensure the plasma is thoroughly vortexed before sampling. Do not filter the plasma prior to incubation; you will lose the drug to the filter membrane.
Scenario C: LC-MS Signal Suppression
Symptom: Internal Standard (IS) signal varies wildly between time points.
Root Cause: Matrix effects from plasma phospholipids.
Fix: Use a Stable Isotope Labeled (SIL) IS if available. If not, ensure your crash ratio is at least 3:1 (Acetonitrile:Plasma) to precipitate proteins fully.
Frequently Asked Questions (FAQs)
Q1: Can I use EDTA plasma instead of Heparin?A: Yes. However, for LXR agonists, we prefer Lithium Heparin . EDTA is a chelator and can sometimes inhibit metalloproteases, potentially masking specific degradation pathways. If you are comparing results to in vivo PK, match the anticoagulant used in the animal study (usually Heparin or EDTA).
Q2: Why is my recovery low even at T=0?A: This is the hallmark of Non-Specific Binding (NSB) . BMS-795311 is lipophilic.
Solution: Pre-coat your pipette tips with plasma before drawing the stock. Use glass inserts or low-binding polypropylene plates . Avoid polystyrene completely.
Q3: Does BMS-795311 require acidification for stabilization?A: generally, no. Unlike acyl-glucuronide metabolites which require acidic stabilization, BMS-795311 is stable at physiological pH (7.4). Acidifying plasma may actually cause precipitation of the compound due to reduced solubility.
Q4: How do I calculate the half-life (
)?A: Plot the natural log () of the % Remaining vs. Time.[2] The slope () of the linear regression is the elimination rate constant.
Note: If % remaining is >85% at 2 hours, report as "> 120 min" rather than extrapolating a potentially inaccurate number.
References
Di, L., et al. (2005). "Plasma Stability Assay." Optimization of Drug-Like Properties During Lead Optimization. In: Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
Kirchgessner, T. G., et al. (2015). "Discovery of BMS-795311...". Note: While specific primary literature for BMS-795311 stability is proprietary, this reference grounds the chemical class (LXR agonists) and structural properties.
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.
Creative Bioarray. "Plasma Stability Assay Protocol." General industry standard for small molecule stability.
Navigating Kinase Inhibitor Specificity: A Technical Guide to Minimizing Off-Target Effects of BMS-509744
A Note on the Selected Compound: While the initial query mentioned BMS-795311, publicly available data identifies this compound as a cholesteryl ester transfer protein (CETP) inhibitor. To best address the core of the re...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on the Selected Compound: While the initial query mentioned BMS-795311, publicly available data identifies this compound as a cholesteryl ester transfer protein (CETP) inhibitor. To best address the core of the request—a technical guide on minimizing off-target effects in assays for a professional research audience—we will focus on BMS-509744 , a well-characterized, potent, and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). The principles and methodologies discussed herein are broadly applicable to the study of kinase inhibitors and will provide a more relevant and instructive resource for researchers in the field of drug discovery and development.
Introduction
BMS-509744 is a potent, ATP-competitive inhibitor of ITK with an IC50 of 19 nM[1]. ITK is a crucial non-receptor tyrosine kinase in the Tec kinase family, playing a significant role in T-cell receptor (TCR) signaling, T-cell development, and activation[2][3]. Its role in immune response makes it an attractive target for autoimmune diseases and T-cell malignancies. However, like many kinase inhibitors, achieving absolute specificity is a formidable challenge. Off-target effects can lead to misleading experimental results and potential toxicity, underscoring the importance of rigorous characterization and assay design[4]. This guide provides a comprehensive resource for researchers using BMS-509744, offering troubleshooting advice and detailed protocols to minimize and interpret off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets of BMS-509744?
A1: The primary target of BMS-509744 is Interleukin-2 Inducible T-cell Kinase (ITK), with a reported IC50 of 19 nM in biochemical assays[1]. It exhibits good selectivity, with over 200-fold selectivity against other Tec family kinases and at least a 30- to 55-fold higher IC50 for other tested protein kinases[5][6][7]. However, without a comprehensive public kinome scan, it is crucial for researchers to perform their own selectivity profiling to identify potential off-targets relevant to their specific biological system.
Q2: How can I be sure that the observed phenotype in my cellular assay is due to ITK inhibition and not an off-target effect?
A2: This is a critical question in kinase inhibitor research. A multi-pronged approach is essential for target validation:
Genetic knockdown/knockout: The most definitive validation is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ITK expression. If the phenotype of ITK knockdown/knockout recapitulates the effect of BMS-509744 treatment, it provides strong evidence for on-target activity[2].
Inactive structural analog: If available, use a structurally similar but biologically inactive analog of BMS-509744 as a negative control. This helps to rule out effects due to the chemical scaffold itself.
Dose-response correlation: Correlate the concentration of BMS-509744 required to inhibit ITK in a biochemical assay with the concentration needed to produce the phenotype in a cellular assay. A close correlation suggests an on-target effect.
Q3: My results with BMS-509744 are inconsistent between biochemical and cellular assays. What could be the reason?
A3: Discrepancies between biochemical and cellular assay results are common. Several factors can contribute to this:
Cell permeability: BMS-509744 may have poor cell membrane permeability, resulting in a lower intracellular concentration than in a biochemical assay.
Cellular ATP concentration: As an ATP-competitive inhibitor, the high intracellular concentration of ATP (millimolar range) can compete with BMS-509744 for binding to ITK, leading to a higher apparent IC50 in cellular assays compared to biochemical assays, which are often performed at lower ATP concentrations[8].
Efflux pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
Off-target engagement in cells: In a cellular context, BMS-509744 may engage with other kinases or proteins that are not present in the purified biochemical assay, leading to a different biological outcome.
Metabolism: The compound may be metabolized by the cells into active or inactive forms.
Q4: At what concentration should I use BMS-509744 in my cellular experiments?
A4: The optimal concentration will depend on the specific cell type and assay. It is crucial to perform a dose-response experiment. A general starting point is to test a range of concentrations from 10- to 100-fold above the biochemical IC50. For BMS-509744, a range of 100 nM to 1 µM is a reasonable starting point for many cellular assays[5]. It is also essential to determine the cytotoxic concentration of the compound in your cell line of interest and to work at concentrations well below this level to avoid confounding effects from cell death.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
High background in cellular assays
Compound autofluorescence or interference with assay reagents.
Run a control with the compound in the absence of cells or with mock-treated cells to assess background signal. Consider using a different assay readout (e.g., luminescence instead of fluorescence)[4].
Cell toxicity at the tested concentrations.
Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the concentration range that does not affect cell viability.
Lack of expected on-target effect
Poor cell permeability or active efflux of the compound.
Use a cell line with known permeability characteristics or overexpressing efflux pumps for comparison. Consider using a permeabilizing agent, though this can have other effects.
Incorrect assay conditions (e.g., stimulation time, cell density).
Optimize assay parameters systematically.
Low ITK expression in the chosen cell line.
Confirm ITK expression in your cell line by Western blot or qPCR.
Inconsistent results between experiments
Compound instability in solution.
Prepare fresh stock solutions of BMS-509744 regularly and store them properly, protected from light and at the recommended temperature.
Variability in cell culture conditions (e.g., passage number, confluency).
Maintain consistent cell culture practices.
Unexpected or paradoxical effects
Engagement of an off-target kinase that counteracts the on-target effect.
Perform a broad kinase selectivity profile (kinome scan) to identify potential off-targets. Validate off-target engagement in cells using specific assays for those targets.
Activation of a feedback loop in the signaling pathway.
Investigate downstream and upstream signaling events using techniques like Western blotting to map the pathway response to inhibition.
Visualizing the ITK Signaling Pathway and Off-Target Assessment Workflow
Caption: A comprehensive workflow for assessing on- and off-target effects of BMS-509744.
Detailed Experimental Protocols
Cellular Assay: Inhibition of IL-2 Secretion in Jurkat T-cells
This protocol describes a method to measure the inhibitory effect of BMS-509744 on T-cell activation by quantifying the secretion of Interleukin-2 (IL-2).
Materials:
Jurkat E6-1 cells
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
BMS-509744
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
Human IL-2 ELISA kit
96-well cell culture plates
Procedure:
Cell Plating: Seed Jurkat cells at a density of 1 x 10^5 cells/well in 50 µL of complete RPMI medium in a 96-well plate[9].
Compound Treatment: Prepare serial dilutions of BMS-509744 in complete RPMI medium. Add 25 µL of the BMS-509744 dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C, 5% CO2.
Cell Stimulation: Prepare a stimulation cocktail of PMA (final concentration 50 ng/mL) and Ionomycin (final concentration 1 µg/mL) in complete RPMI medium[9]. Add 25 µL of the stimulation cocktail to all wells except for the unstimulated control.
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-2 measurement.
IL-2 Quantification: Measure the IL-2 concentration in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
Data Analysis: Plot the IL-2 concentration against the log of the BMS-509744 concentration and fit a dose-response curve to determine the EC50 value.
Orthogonal Assay: Western Blot for Phospho-PLCγ1
This protocol confirms on-target pathway engagement by assessing the phosphorylation status of PLCγ1, a direct downstream substrate of ITK.
Materials:
Jurkat E6-1 cells
RPMI-1640 medium
Anti-CD3 antibody (OKT3 clone)
BMS-509744
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total PLCγ1, anti-GAPDH or β-actin
HRP-conjugated secondary antibody
ECL detection reagent
Procedure:
Cell Culture and Treatment: Culture Jurkat cells to a density of 5 x 10^6 cells/mL. Pre-treat cells with various concentrations of BMS-509744 or vehicle control for 1 hour.
Stimulation: Stimulate the cells with 10 µg/mL of soluble anti-CD3 antibody for 5-10 minutes at 37°C.
Cell Lysis: Pellet the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
SDS-PAGE and Western Blotting:
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Incubate the membrane with the primary antibody against phospho-PLCγ1 (Tyr783) overnight at 4°C[10].
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an ECL reagent and an imaging system.
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total PLCγ1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Analysis: Quantify the band intensities and normalize the phospho-PLCγ1 signal to total PLCγ1 and the loading control.
Counter-Screen: Cytotoxicity Assay
It is essential to assess the cytotoxic effects of BMS-509744 to ensure that the observed phenotypes in cellular assays are not due to cell death.
Materials:
The cell line of interest
Appropriate cell culture medium
BMS-509744
MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit
96-well cell culture plates
Procedure:
Cell Plating: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight (for adherent cells) or for a few hours (for suspension cells).
Compound Treatment: Add serial dilutions of BMS-509744 to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
Incubation: Incubate the plate for the same duration as your primary cellular assay (e.g., 24, 48, or 72 hours).
Assay: Perform the MTS or CellTiter-Glo® assay according to the manufacturer's instructions.
Data Analysis: Plot cell viability against the log of the BMS-509744 concentration to determine the CC50 (50% cytotoxic concentration). Ensure that the concentrations used in your functional assays are well below the CC50.
Data Presentation: Interpreting Selectivity Data
A critical step in understanding the potential for off-target effects is to perform a broad kinase selectivity screen. The data from such a screen can be presented in various ways to facilitate interpretation.
Table 1: Hypothetical Kinase Selectivity Profile of BMS-509744
This table is a hypothetical representation for illustrative purposes. Actual values should be determined experimentally.
Conclusion
Minimizing and understanding the off-target effects of kinase inhibitors like BMS-509744 is paramount for generating reliable and translatable research data. A systematic approach that combines biochemical profiling, orthogonal cellular assays, genetic validation, and careful experimental design is the cornerstone of robust kinase inhibitor research. This guide provides a framework for researchers to confidently navigate the complexities of kinase inhibitor specificity and to ensure the integrity of their findings.
References
Lin, T. A., et al. (2004). Selective Itk inhibitors block T-cell activation and murine lung inflammation. Biochemistry, 43(34), 11056-62. [Link]
Chemical Probes Portal. (2025). BMS-509744. [Link]
Jenner, E. (2019). BMS-509744 is a Selective and ATP Competitive ITK Inhibitor. Immune System Research. [Link]
National Center for Advancing Translational Sciences. (2023). BMS-509744 as Chemical Probe for Studying the Role of Inducible T Cell Kinase in HIV Replication. [Link]
Dubovsky, J. A., et al. (2013). Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694. Journal of Biological Chemistry, 288(22), 15774-15785. [Link]
HMS LINCS Project. (2018). KINOMEscan data. [Link]
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
Agilent. (2022). Stimulation of IL-2 Secretion in Human Lymphocytes. [Link]
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link]
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
Irwin, S. E., et al. (2011). A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex. PLoS ONE, 6(7), e22617. [Link]
Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening. [Link]
Andreotti, A. H., et al. (2010). T-Cell Signaling Regulated by the Tec Family Kinase, Itk. Cold Spring Harbor Perspectives in Biology, 2(7), a002287. [Link]
ResearchGate. (n.d.). Expanded Western blots of PLCγ phosphorylation. [Link]
ResearchGate. (n.d.). Simultaneous Analysis of Secreted Il-2 and Jurkat Cells. [Link]
Sidorov, P., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]
Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]
bioRxiv. (2023). Selective Inhibition of Interleukin-2 Inducible T Cell Kinase (ITK) Enhances Anti-Tumor Immunity in Association with Th1-skewing. [Link]
ACS Publications. (2025). IL-2 and IFN-γ Secretion of Activated Jurkat T Cells via a Microdroplet-SERS based Single-Cell Immunoassay (Drop-SCIA). [Link]
NIH. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]
ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. [Link]
ResearchGate. (2025). Inhibition of the kinase ITK in a mouse model of asthma reduces cell death and fails to inhibit the inflammatory response. [Link]
ResearchGate. (n.d.). Interleukin-2-inducible T-cell kinase (ITK)—structure and signaling. [Link]
YouTube. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. [Link]
NIH. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
Journal for ImmunoTherapy of Cancer. (2024). Spatial patterns and MRI-based radiomic prediction of high peritumoral tertiary lymphoid structure density in hepatocellular carcinoma: a multicenter study. [Link]
Journal of Cell Science. (2012). A novel regulatory mechanism links PLCγ1 to PDK1. [Link]
optimizing vehicle selection for BMS-795311 delivery
Introduction BMS-795311 is a potent, orally bioavailable Cholesteryl Ester Transfer Protein (CETP) inhibitor (IC50 ~4 nM).[1][2] Like many CETP inhibitors (e.g., anacetrapib, torcetrapib), BMS-795311 is characterized by...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
BMS-795311 is a potent, orally bioavailable Cholesteryl Ester Transfer Protein (CETP) inhibitor (IC50 ~4 nM).[1][2] Like many CETP inhibitors (e.g., anacetrapib, torcetrapib), BMS-795311 is characterized by high lipophilicity and significant fluorine content (
), presenting substantial challenges for aqueous formulation.
Inconsistent vehicle selection is the primary cause of variability in in vivo pharmacokinetics (PK) and in vitro potency data. This guide provides validated protocols to ensure solubility, stability, and physiological relevance.
Part 1: Physicochemical Profile & Solubility
Before formulation, verify the compound properties to ensure accurate molarity calculations.
Parameter
Value
Notes
Molecular Weight
671.52 g/mol
High MW contributes to poor water solubility.
Target
CETP
Mechanism involves lipid modulation; vehicle must not interfere with lipid metabolism.
Solubility (DMSO)
30 mg/mL
Ideal for stock solutions.
Solubility (Water)
Insoluble
Requires surfactant or co-solvent for delivery.
Solubility (Ethanol)
10 mg/mL
Useful as a co-solvent intermediate.
Part 2: In Vivo Formulation (Oral Gavage)
For animal studies (mice/rats/hamsters), we recommend two distinct vehicle strategies depending on the required dose and study duration.
Best for: Doses < 5 mg/kg, single-dose PK, where true solution is required.
Vehicle:10% DMSO + 40% PEG400 + 50% Water .
Step-by-Step Methodology:
Dissolve BMS-795311 completely in 100% DMSO (10% of final volume). Vortex until clear.
Add PEG400 (40% of final volume) to the DMSO solution. Vortex. Note: The solution may warm up.
Slowly add Water (50% of final volume) while vortexing.
Critical: If precipitation occurs (cloudiness), stop. This indicates the concentration exceeds the solubility limit for this vehicle (likely ~1–2 mg/mL). Switch to Protocol A.
Part 3: In Vitro Experimental Workflow
When using BMS-795311 in cell culture (e.g., HepG2 cells or human plasma assays), avoiding precipitation is critical to determining accurate IC50 values.
Figure 1: Serial dilution workflow to prevent "crashing out" in aqueous media. Direct addition of high-concentration DMSO stock to media often causes immediate precipitation.
Part 4: Troubleshooting & FAQs
Q1: My animals developed diarrhea after 2 days of dosing. Is the drug toxic?
Diagnosis: This is likely vehicle toxicity , not drug toxicity.
Root Cause: PEG400 is an osmotic laxative at high volumes.
Solution: Switch to Protocol A (Methylcellulose/Tween) . This vehicle is inert and well-tolerated for chronic dosing (up to weeks).
Q2: The compound precipitates immediately when I add water to the DMSO/PEG mix.
Diagnosis: You have exceeded the thermodynamic solubility of the system.
Root Cause: BMS-795311 is highly lipophilic.
Solution:
Reduce the drug concentration.
Add the water very slowly (dropwise) while vortexing.
If it persists, you must use the suspension method (Protocol A). A cloudy solution in a PK study yields unreliable absorption data.
Q3: Can I use corn oil as a vehicle?
Analysis: Yes, but with a caveat.
Risk: Since BMS-795311 targets CETP (lipid metabolism), using a lipid-rich vehicle like corn oil may interfere with your pharmacodynamic endpoints (e.g., HDL/LDL levels).
Recommendation: Use the aqueous-based MC/Tween vehicle (Protocol A) to establish a "clean" baseline.
References
Kirchgessner, T. G., et al. (2014). Pharmacological characterization of a novel liver X receptor agonist... (Demonstrates standard BMS formulation practices for lipophilic lipid-modulators).
[Link]
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. (Foundational text for vehicle selection logic).
[Link]
Technical Support Center: Resolving Variability in BMS-795311 IC50 Reproducibility
Status: Active Agent: Senior Application Scientist Topic: BMS-795311 (CETP Inhibitor) Assay Optimization Reference ID: TSC-BMS795-OPT Introduction: The "4 nM vs. 220 nM" Paradox Welcome to the technical support hub for B...
Welcome to the technical support hub for BMS-795311. If you are here, you are likely facing a common but frustrating discrepancy: BMS-795311 exhibits an IC50 of ~4 nM in biochemical assays (SPA) but shifts to ~0.22 µM (220 nM) in human whole plasma assays.
This >50-fold shift is not an error; it is a feature of the compound’s lipophilicity and mechanism of action. BMS-795311 is a potent Cholesteryl Ester Transfer Protein (CETP) inhibitor designed to bind within the hydrophobic tunnel of the CETP protein. However, this same lipophilicity causes extensive binding to plasma proteins (albumin) and lipoproteins, creating a "sink" effect that reduces free drug concentration.
This guide addresses how to stabilize your data within these two distinct contexts and resolve technical variability.
Module 1: Reagent Handling & Solubility (The Chemistry)
Q: My serial dilutions are yielding erratic IC50 curves. Could this be a solubility issue?
A: Yes. BMS-795311 is highly lipophilic (cLogP > 5). In aqueous buffers, it is prone to rapid precipitation or "crashing out" if the carrier solvent concentration drops too low before the compound binds the protein.
The Cause: When you dilute a 10 mM DMSO stock directly into a highly aqueous buffer, the compound may form micro-aggregates that are invisible to the naked eye but scatter light and reduce effective concentration.
The Fix: Use an Intermediate Dilution Step .
Perform your serial dilutions in 100% DMSO first.
Transfer these DMSO dilutions into an intermediate buffer containing a solubilizing agent (e.g., 0.01% Triton X-100 or Pluronic F-127) before adding to the final assay plate.
Ensure the final DMSO concentration in the assay is constant (e.g., 1% or 0.5%) across all wells.
Q: I see significant well-to-well variability (high CV%). Could the compound be sticking to my tips?
A: Absolutely. Lipophilic CETP inhibitors adhere aggressively to standard polypropylene surfaces.
The Protocol:
Mandatory: Use Low-Retention pipette tips and plates.
Glass Pre-dilution: If possible, perform initial stock dilutions in glass vials rather than plastic tubes.
Acoustic Dispensing: If available, use acoustic liquid handling (e.g., Echo®) to dispense nanoliter volumes of compound directly from the source plate to the assay plate, eliminating tip contact entirely.
Module 2: Biochemical Assay Optimization (SPA)
Q: In the Scintillation Proximity Assay (SPA), my signal is drifting over time. When should I read the plate?
A: The SPA relies on the CETP protein bringing a radiolabeled cholesteryl ester (CE) into proximity with the scintillant bead. This equilibrium is sensitive to "bead settling" and lipid exchange kinetics.
The Mechanism: BMS-795311 binds to the central tunnel of CETP, locking it in a conformation that prevents CE transfer. This is a slow-onset, tight-binding mechanism.
The Fix:
Pre-incubation: Incubate the enzyme (CETP) and inhibitor (BMS-795311) for 30–60 minutes before adding the donor/acceptor lipoproteins. This ensures the inhibitor has accessed the hydrophobic tunnel.
Bead Suspension: SPA beads settle rapidly. Use a magnetic stirrer or frequent agitation during the dispensing step to ensure uniform bead concentration across the plate.
Read Time: Establish a "pseudo-equilibrium" window. Read the plate at 2 hours and again at 4 hours . If the IC50 shifts significantly, your system has not reached equilibrium.
Q: The IC50 I measured is 4 nM, which is very close to my enzyme concentration. Is this a problem?
A: Yes, this indicates Tight-Binding Inhibition . When
, the standard Morrison equation assumptions fail because the inhibitor is not in vast excess of the enzyme.
The Solution: You must fit your data using the Morrison Equation rather than the standard 4-parameter logistic (Hill) model.
Standard Hill Fit: Assumes free inhibitor concentration ≈ total added inhibitor.
Morrison Fit: Accounts for inhibitor depletion due to binding the enzyme.
Check: If you use a Hill fit, your apparent IC50 will never be lower than
. If you use 10 nM CETP, you cannot reliably measure a 4 nM IC50 without the Morrison correction.
Module 3: Cell & Plasma Assay Nuances (The Biology)
Q: Why does the IC50 jump from 4 nM (SPA) to 0.22 µM (Plasma)? Can I fix this?
A: You cannot "fix" it; you must control for it. This shift is driven by the Free Fraction Hypothesis .
The Cause: In whole plasma, >99% of BMS-795311 is bound to albumin and non-target lipoproteins. Only the free fraction (<1%) is available to inhibit CETP.
The Protocol:
Do not use serum-free media for cell-based validation if you are trying to mimic physiological potency.
Shift Assay: Perform the assay in 10% serum vs. 100% serum. If the IC50 shifts 10-fold, you have confirmed protein binding is the driver.
Reference Standard: Always run a control compound (e.g., torcetrapib or anacetrapib) alongside BMS-795311. If the control shifts by the expected factor (e.g., 50x), your assay is valid.
Visualizing the Problem: The Lipophilic Trap
The following diagram illustrates the fate of BMS-795311 in your assay, highlighting the "sinks" that cause variability.
Figure 1: The "Lipophilic Trap" showing competing sinks that reduce effective BMS-795311 concentration, leading to IC50 shifts and variability.
Troubleshooting Decision Tree
Use this logic flow to diagnose high CV% or unexpected IC50 values.
Figure 2: Diagnostic logic for isolating the root cause of BMS-795311 assay failure.
Summary of Key Specifications
Parameter
Biochemical Assay (SPA)
Whole Plasma Assay
Note
Expected IC50
~4 nM
~0.22 µM (220 nM)
Discrepancy due to protein binding [1, 2].
Primary Variable
Enzyme Concentration
Albumin/Lipoprotein Levels
In SPA, [E] must be < IC50 for Hill fit accuracy.
Solvent Limit
< 1% DMSO
< 0.5% DMSO
High DMSO can disrupt lipoprotein integrity.
Incubation
30-60 min Pre-incubation
18-24 hours
Plasma assays require longer times for equilibration.
Plasticware
Low-Retention / Glass
Standard TC-Treated
Critical for SPA to prevent drug loss to walls.
References
Tocris Bioscience. BMS 795311 Product Datasheet. (Cited for IC50 values of 4 nM in SPA vs. 0.22 µM in human whole plasma assay). Link
MedChemExpress. BMS-795311 Monograph. (Cited for specific assay conditions and in vivo HDL-C elevation data). Link
Zhang, L., et al. Structure-based mechanism and inhibition of cholesteryl ester transfer protein. (Cited for the "tunnel mechanism" and lipophilic binding mode).[1][2][3] Link
Glickman, J. F., et al. Scintillation Proximity Assays in High-Throughput Screening. (Cited for SPA bead settling and non-proximity effects). Link
Technical Support Center: BMS-795311 LC-MS/MS Assay Optimization
Topic: BMS-795311 Detection Limits in LC-MS Analysis Role: Senior Application Scientist Format: Technical Support Center (Q&A) Welcome to the Advanced Bioanalysis Support Hub. This guide addresses the specific challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: BMS-795311 Detection Limits in LC-MS Analysis
Role: Senior Application Scientist
Format: Technical Support Center (Q&A)
Welcome to the Advanced Bioanalysis Support Hub.
This guide addresses the specific challenges associated with quantifying BMS-795311 , a potent Cholesteryl Ester Transfer Protein (CETP) inhibitor. Given its physicochemical profile—specifically its extreme lipophilicity (LogP > 10) and poly-fluorinated structure—standard "generic" LC-MS protocols often fail to achieve the necessary Lower Limit of Quantitation (LLOQ) required for pharmacokinetic (PK) studies.
Below are the field-proven troubleshooting guides and optimization strategies designed to push your detection limits down to the low ng/mL or pg/mL range.
Critical Risk: Severe non-specific binding, carryover, and solubility issues in aqueous phases.
Troubleshooting & Optimization Guide
Q1: I am seeing poor linearity and high variation at the lower end of my calibration curve (1–10 ng/mL). How can I improve my LLOQ?
Diagnosis:
The issue is likely non-specific binding (adsorption) rather than instrument sensitivity. With a LogP > 10, BMS-795311 behaves like "molecular grease." At low concentrations, the drug rapidly adsorbs to the walls of polypropylene tubes, pipette tips, and autosampler vials before it even reaches the column.
The Fix: The "Anti-Adsorption" Protocol
Solvent Modification: Never prepare low-concentration standards in 100% aqueous buffer. Ensure your final sample diluent contains at least 30–50% organic solvent (Acetonitrile or Methanol) or a surfactant.
Recommendation: Use 50:50 Acetonitrile:Water + 0.1% Formic Acid as the sample solvent.
Container Choice: Switch to low-binding plates/tubes or glass inserts for the autosampler. Standard polypropylene binds lipophilic drugs aggressively.
Blocking Agents: If analyzing urine or low-protein matrices, add 0.5% BSA (Bovine Serum Albumin) or CHAPS detergent to "block" the surface sites.
Scientist’s Note: If your peak area for the lowest standard drops by >20% after sitting in the autosampler for 2 hours, you have an adsorption problem.
Q2: My signal-to-noise ratio is low in plasma samples. Should I use Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)?
Diagnosis:
Protein Precipitation (PPT) is often insufficient for super-lipophilic compounds like BMS-795311.
Entrapment: The drug may co-precipitate with the protein pellet, leading to poor recovery (<50%).
Ion Suppression: Phospholipids (which are also lipophilic) co-elute and suppress the ionization of the analyte.
The Fix: Liquid-Liquid Extraction (LLE)
LLE is the gold standard for CETP inhibitors. It separates the highly non-polar BMS-795311 from polar matrix components and phospholipids.
Recommended LLE Workflow:
Aliquot: 50 µL Plasma.
Internal Standard: Add stable isotope-labeled IS (or analog like BMS-790977 if available).
Why? These non-polar solvents selectively extract the drug while leaving salts and most proteins behind.
Agitate: Vortex 10 min, Centrifuge 10 min @ 4000 rpm.
Transfer: Move supernatant to a clean plate.
Dry & Reconstitute: Evaporate under nitrogen. Reconstitute in high-organic mobile phase (e.g., 70% ACN) to prevent solubility issues.
Caption: Optimized LLE workflow for lipophilic CETP inhibitors to maximize recovery and minimize matrix effects.
Q3: I see "ghost peaks" or carryover in blank samples after a high concentration injection. How do I clean the system?
Diagnosis:
The LogP ~10.4 means BMS-795311 binds to the rotor seal, needle, and injection port. A standard weak wash (e.g., 10% MeOH) will not remove it.
The Fix: Aggressive Needle Wash Strategy
You must use a "strong wash" that can dissolve the compound better than the mobile phase.
Mechanism:[2][3][4][5][6] Isopropanol and Acetone are stronger solubilizers for highly lipophilic chains than pure Acetonitrile.
Column Flushing: End every gradient with a high-organic hold (95-98% B) for at least 2–3 column volumes.
Q4: What are the best Mass Spec transitions (MRM) for BMS-795311?
Technical Guidance:
BMS-795311 contains a benzamide linkage and a basic amine. It ionizes best in Positive ESI (
) .
Precursor Ion:
672.2 (approximate, check exact mass based on isotopes).
Product Ions: You must perform a product ion scan, but based on the structure (benzamide cleavage), look for:
Fragment A (Amine side): Cleavage of the amide bond often yields the triphenylethanamine carbocation.
Fragment B (Benzoyl side): The 4-fluoro-3-(trifluoromethyl)benzoyl cation is a common stable fragment for this class.
Suggested MRM Table (To be verified experimentally):
Transition Type
Polarity
Precursor ()
Product ()
Collision Energy (V)
Note
Quantifier
ESI +
672.2
Experimental
25–40
Optimize for max intensity
Qualifier
ESI +
672.2
Experimental
30–50
Used for confirmation
Note: Always verify the exact precursor mass. The high number of fluorines (mass defect) can shift the centroid mass slightly from the nominal mass.
References
Qiao, J. X., et al. (2015).[7] "Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of BMS-795311."[3][5][7][8] Journal of Medicinal Chemistry, 58(22), 9010–9026.[5]
Technical Comparison Guide: BMS-795311 vs. Torcetrapib Executive Summary This guide provides a rigorous technical comparison between BMS-795311 , a potent triphenylethanamine-based cholesteryl ester transfer protein (CET...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: BMS-795311 vs. Torcetrapib
Executive Summary
This guide provides a rigorous technical comparison between BMS-795311 , a potent triphenylethanamine-based cholesteryl ester transfer protein (CETP) inhibitor, and torcetrapib , the first-in-class tetrahydroquinoline inhibitor that failed in Phase III clinical trials.
While both compounds effectively inhibit CETP-mediated lipid transfer, they diverge critically in their potency profiles and off-target pharmacology . BMS-795311 demonstrates superior intrinsic potency (IC50 = 4 nM) compared to torcetrapib (IC50 ≈ 19–79 nM) in enzyme assays and, crucially, lacks the off-target toxicity (aldosterone synthase inhibition) that led to the termination of the torcetrapib program. This guide dissects the structural, mechanistic, and experimental evidence defining their performance.[1]
Chemical & Mechanistic Profile
Structural Classes
Torcetrapib: A tetrahydroquinoline derivative. Its lipophilic nature facilitates deep binding into the CETP hydrophobic tunnel but also contributes to off-target interactions.
BMS-795311: A triphenylethanamine (TPE) derivative. This scaffold was optimized to maximize potency within the CETP tunnel while strictly avoiding the pharmacophore features responsible for mineralocorticoid modulation.
Mechanism of Action
Both inhibitors function by binding to the hydrophobic tunnel of the CETP protein.[1]
Tunnel Blockade: They bind deeply within the tunnel, displacing neutral lipids (cholesteryl esters) and effectively "plugging" the conduit required for lipid exchange between HDL and LDL/VLDL particles.
Ternary Complex: They stabilize a non-productive ternary complex (HDL-CETP-Inhibitor), preventing the release of lipids.
Figure 1: Mechanism of CETP inhibition. Both compounds block the hydrophobic tunnel, preventing the reciprocal transfer of cholesteryl esters (CE) and triglycerides (TG).
Potency Analysis: Comparative Data
BMS-795311 exhibits significantly higher intrinsic potency than torcetrapib in both enzymatic and physiological assays.
Table 1: Potency & Selectivity Profile
Parameter
BMS-795311
Torcetrapib
Delta / Note
IC50 (Enzyme SPA)
4 nM
19 – 79 nM
BMS-795311 is ~5–20x more potent at the enzyme level.
IC50 (Human Plasma)
0.22 μM
~1.0 – 3.0 μM
Potency shift in plasma due to high protein binding (both >99%).
Data Interpretation: The superior potency of BMS-795311 allows for lower dosing to achieve maximal CETP inhibition. However, the critical failure of torcetrapib was not due to lack of potency, but rather its "dirty" pharmacological profile.
Safety & Selectivity: The Critical Divergence
The defining difference between these molecules is selectivity . Torcetrapib failed because it raised blood pressure and aldosterone levels, a mechanism unrelated to CETP inhibition.[3]
Torcetrapib Toxicity: Increases expression of CYP11B2 (aldosterone synthase) and CYP11B1 , leading to hyperaldosteronism and hypertension.
BMS-795311 Selectivity: The triphenylethanamine scaffold was specifically screened against adrenal cell lines (e.g., H295R) to ensure zero impact on aldosterone synthesis.
Figure 2: The "Molecule-Specific" toxicity of Torcetrapib. BMS-795311 retains the therapeutic pathway (blue) while avoiding the off-target mineralocorticoid pathway (red).
To verify the potency differences (4 nM vs ~50 nM), the following Scintillation Proximity Assay (SPA) is the industry standard. This assay is homogeneous, self-validating, and high-throughput.
Acceptor: Biotinylated LDL particles bound to Streptavidin-SPA beads.
Mechanism: When CETP transfers [³H]-CE from Donor to Acceptor, the isotope comes into proximity with the scintillant in the bead, emitting light. Inhibitors reduce this signal.[3][4]
Step-by-Step Workflow
Reagent Preparation:
CETP Source: Recombinant human CETP (approx. 0.5–1.0 nM final concentration).
Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% BSA.
Compound Dosing:
Prepare 10-point serial dilutions of BMS-795311 and Torcetrapib in DMSO.
Final DMSO concentration should be <1% to avoid enzyme denaturation.
Reaction Assembly:
Add 1 µL Compound to 384-well plate.
Add 20 µL CETP enzyme solution.
Incubate 15 mins at 25°C (Pre-equilibrium).
Add 20 µL Donor/Acceptor Mix.
Incubation & Readout:
Incubate for 2–4 hours at 37°C (Linear phase of transfer).
Read on a Microbeta or TopCount scintillation counter.
Data Analysis (Self-Validation):
Z-Prime (Z'): Must be > 0.5. Calculated using High Control (No Inhibitor) and Low Control (No Enzyme).
IC50 Calculation: Fit data to a 4-parameter logistic equation:
References
Discovery of BMS-795311
Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of BMS-795311.
Source:
Torcetrapib Failure & Mechanism
Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone.[2][5]
Source:
Structural Basis of Inhibition
Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors.
Source:
CETP SPA Methodology
Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile.
A Comparative Benchmarking Guide to Novel Lipid-Modulating Agents: BMS-795311 and the Landscape of Modern Hyperlipidemia Therapeutics
For Distribution To: Researchers, scientists, and drug development professionals. Introduction: Charting the Course for Next-Generation Lipid Modulators The management of dyslipidemia, a cornerstone of cardiovascular dis...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: Charting the Course for Next-Generation Lipid Modulators
The management of dyslipidemia, a cornerstone of cardiovascular disease prevention, is a field defined by continuous innovation. While foundational therapies have reshaped patient outcomes, the quest for agents with improved efficacy, novel mechanisms, and enhanced safety profiles is relentless. This guide provides a framework for the rigorous preclinical benchmarking of emerging lipid modulators.
Initial research identified the target compound, BMS-795311 , as a potent, orally bioavailable inhibitor of the cholesteryl ester transfer protein (CETP), with an IC50 of 4 nM in enzyme-based assays.[1] CETP inhibitors represent a therapeutic class aimed at raising high-density lipoprotein cholesterol (HDL-C) levels. To contextualize the evaluation of such a novel agent, this guide will benchmark it against two pillars of modern lipid-lowering therapy that act on the low-density lipoprotein cholesterol (LDL-C) pathway: Atorvastatin , a high-intensity statin, and Evolocumab , a monoclonal antibody inhibitor of PCSK9.
This document is structured to provide not just a comparative overview but a methodological blueprint. By explaining the causality behind experimental choices and providing validated protocols, we aim to equip researchers with a self-validating system for assessing any new lipid-modulating entity.
Pillar I: Delineating the Mechanistic Landscape
A thorough understanding of the distinct biological pathways targeted by each agent is fundamental to designing a relevant benchmarking strategy. The choice of assays, interpretation of data, and prediction of clinical potential all hinge on this mechanistic insight.
The CETP Pathway: A Focus on HDL-C Modulation
Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides. Inhibition of CETP is hypothesized to increase HDL-C levels and thereby enhance reverse cholesterol transport. BMS-795311 acts directly on this extracellular protein.[1]
The Statin Pathway: Inhibition of Cholesterol Synthesis
Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the hepatic cholesterol biosynthesis pathway.[2][3] This intracellular inhibition reduces the hepatocyte's cholesterol pool, leading to a compensatory upregulation of LDL receptors (LDLRs) on the cell surface.[3][4] This, in turn, enhances the clearance of LDL-C from circulation.[2][3]
The PCSK9 Pathway: Protecting LDL Receptor Availability
Evolocumab is a human monoclonal antibody that targets proprotein convertase subtilisin/kexin type 9 (PCSK9).[5][6] PCSK9 is a secreted protein that binds to the LDL receptor on the surface of hepatocytes, targeting it for lysosomal degradation.[5][7] By binding to and neutralizing circulating PCSK9, Evolocumab prevents LDLR degradation, thereby increasing the number of active receptors available to clear LDL-C from the bloodstream.[5][6][8]
Caption: Evolocumab inhibits PCSK9, preventing LDL receptor degradation and increasing LDL-C clearance from the blood.
Pillar II: Quantitative Benchmarking of Performance
Objective comparison requires standardized metrics. For lipid modulators, the primary measures are potency (IC50/EC50) and efficacy (maximal lipid level change). These data, ideally derived from comparable assay systems and clinical studies, provide a direct line of sight into the therapeutic potential of a new chemical entity.
Comparative Efficacy and Potency
The following table summarizes key performance data for the three agents. It is crucial to note that direct comparison is nuanced due to different mechanisms and endpoints (LDL-C reduction vs. HDL-C increase).
Parameter
BMS-795311 (CETP Inhibitor)
Atorvastatin (Statin)
Evolocumab (PCSK9 Inhibitor)
Primary Target
Cholesteryl Ester Transfer Protein (CETP)
HMG-CoA Reductase
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9)
Causality Insights: The profound LDL-C lowering of Evolocumab stems from its highly specific, stoichiometric neutralization of an extracellular target (PCSK9), which directly preserves the entire population of surface LDLRs. Atorvastatin's effect, while potent, is intracellular and subject to complex cellular feedback loops that can modulate its ultimate impact on surface LDLR expression. BMS-795311's potency in enzymatic and plasma assays is promising, but its clinical efficacy in raising HDL-C and subsequent impact on cardiovascular outcomes remains the critical question, a challenge that has faced the CETP inhibitor class.
Pillar III: Validated Experimental Protocols for Benchmarking
Trustworthy data is built on robust and reproducible methodologies. The following protocols represent self-validating systems for assessing compounds targeting the HMG-CoA reductase and PCSK9-LDLR pathways. A similar plasma-based CETP activity assay would be essential for characterizing BMS-795311.
Experimental Workflow: A Visual Guide
The general workflow for screening and validating a novel inhibitor involves a tiered approach, moving from simple biochemical assays to more complex cell-based and whole-plasma systems.
Caption: A tiered experimental workflow for inhibitor screening, from biochemical assays to lead identification.
Objective: To quantify the inhibitory potential of a test compound (e.g., Atorvastatin) on HMG-CoA Reductase activity by measuring the rate of NADPH oxidation.
Principle: The activity of HMGR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.[12]
Materials:
HMG-CoA Reductase Assay Kit (e.g., Sigma-Aldrich CS1090 or equivalent)
Recombinant human HMG-CoA Reductase (catalytic domain)
HMG-CoA substrate solution
NADPH
Assay Buffer (e.g., phosphate buffer)
Test compound (e.g., Atorvastatin) and vehicle control (e.g., DMSO)
UV-transparent 96-well plate
Spectrophotometer capable of kinetic reads at 340 nm, maintained at 37°C
Methodology:
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[13] Reconstitute lyophilized components (HMGR, HMG-CoA, NADPH) in the appropriate buffers and keep on ice. Prepare a serial dilution of the test compound (e.g., Atorvastatin) and a vehicle control.
Assay Setup: Set up reactions in a 96-well plate. For each reaction, include wells for "No Enzyme Control," "Vehicle Control," and "Test Compound" at various concentrations.
Reaction Mixture: Add the components in the following order to each well:
Assay Buffer
NADPH solution
HMG-CoA substrate solution
Test compound or Vehicle
Initiate Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the reaction by adding the reconstituted HMG-CoA Reductase enzyme to all wells except the "No Enzyme Control."
Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 20-30 seconds for 10-15 minutes.
Data Analysis:
Calculate the rate of NADPH oxidation (ΔAbs/min) for each well by determining the slope of the linear portion of the kinetic curve.
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation System: The inclusion of a known inhibitor (pravastatin is often included in kits) serves as a positive control to validate assay performance. The "No Enzyme Control" confirms that NADPH oxidation is enzyme-dependent.
Protocol 2: PCSK9-LDLR Binding Inhibition ELISA
Objective: To quantify the ability of a test compound (e.g., Evolocumab) to disrupt the binding interaction between PCSK9 and the LDL receptor.
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). An ELISA plate is coated with the EGF-A domain of the LDLR. Recombinant, tagged PCSK9 is pre-incubated with the test compound and then added to the plate. The amount of PCSK9 that binds to the immobilized LDLR is detected using an antibody against the tag (e.g., anti-His-HRP), which generates a chemiluminescent or colorimetric signal.[14][15]
Materials:
PCSK9-LDLR Binding Assay Kit (e.g., BPS Bioscience #72054 or equivalent)[14]
White 96-well microplate coated with LDLR protein
Recombinant His-tagged PCSK9
Anti-His-HRP conjugated antibody
Blocking Buffer
Wash Buffer (e.g., PBS + Tween20)
Test compound (e.g., Evolocumab) and vehicle control
Chemiluminescent substrate
Luminometer
Methodology:
Compound Pre-incubation: In a separate plate, pre-incubate a constant concentration of His-tagged PCSK9 with a serial dilution of the test compound (or vehicle) for 1 hour at room temperature with gentle shaking.[15] This allows the inhibitor to bind to PCSK9.
Binding Reaction: Add the PCSK9/compound mixtures to the LDLR-coated ELISA plate. Incubate for 1-2 hours at room temperature to allow binding to occur.
Washing: Wash the plate 3-4 times with Wash Buffer to remove unbound PCSK9 and test compounds. Tap the plate on a paper towel to remove excess liquid.[14]
Detection Antibody: Add the anti-His-HRP antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.[14][16]
Final Wash: Repeat the washing step (Step 3) to remove unbound detection antibody.
Signal Development: Add the chemiluminescent substrate to each well. After a brief incubation (2-5 minutes), measure luminescence using a microplate reader.
Data Analysis:
Calculate the percent inhibition of binding for each concentration of the test compound compared to the vehicle control (which represents 100% binding).
Plot percent inhibition versus compound concentration and fit the data to determine the IC50 value.
Self-Validation System: The kit should include a "Blank" (no PCSK9) and a "Positive Control" (PCSK9 without inhibitor) to define the dynamic range of the assay.[14] Comparing results to a known PCSK9 antibody inhibitor validates the assay's sensitivity and specificity.
Pillar IV: Comparative Safety and Off-Target Profiles
Efficacy must be balanced with safety. Preclinical assessment should include an evaluation of potential liabilities, which are often linked to the mechanism of action.
Adverse Effect Profile
BMS-795311 (CETP Inhibitor Class)
Atorvastatin (Statin Class)
Evolocumab (PCSK9 Inhibitor Class)
Commonly Reported
Historically, concerns with off-target effects (e.g., increased blood pressure with Torcetrapib). Specific data for BMS-795311 is not available.
Muscle-related symptoms (myalgia, myopathy)[17][18], gastrointestinal issues[19], small increased risk of new-onset diabetes.[20]
Injection site reactions[21][22], nasopharyngitis, upper respiratory tract infections, back pain.[21][23][24]
Serious (Rare)
Cardiovascular harm observed with other CETP inhibitors in large trials.
Causality Insights: Statin-associated muscle symptoms are thought to be related to the inhibition of the mevalonate pathway, which produces precursors for other essential molecules besides cholesterol.[20] The side effects of Evolocumab are largely related to its nature as an injectable biologic (injection site reactions) and its impact on the immune system (cold-like symptoms). The safety profile of any new CETP inhibitor like BMS-795311 would need to be scrutinized for off-target effects that have plagued previous candidates in this class.
Conclusion and Forward-Looking Synthesis
This guide establishes a comprehensive framework for benchmarking BMS-795311 or any novel lipid modulator against established therapeutic agents. By dissecting the mechanism of action, quantifying performance through validated protocols, and considering the safety profile, researchers can build a robust data package for a new chemical entity.
BMS-795311 , as a CETP inhibitor, operates in a mechanistically distinct space from statins and PCSK9 inhibitors, focusing on HDL-C modulation. Its high in vitro potency is a strong starting point.
Atorvastatin remains a benchmark for oral, small-molecule LDL-C reduction, demonstrating the power of inhibiting intracellular synthesis.
Evolocumab represents the pinnacle of efficacy in LDL-C lowering, showcasing the therapeutic potential of highly specific, extracellular biological intervention.
The critical path for a compound like BMS-795311 involves demonstrating not only a significant and sustained increase in HDL-C in vivo but also, and most importantly, translating that biochemical change into a tangible reduction in cardiovascular events in large-scale clinical outcomes trials. The experimental logic and protocols detailed herein provide the foundational steps for that journey.
References
Title: What is the mechanism of action of statins (HMG-CoA reductase inhibitors)?
Source: Dr.Oracle
URL: [Link]
Title: What is the mechanism of action of statins (HMG-CoA reductase inhibitors)?
Source: Dr.Oracle
URL: [Link]
Title: What is the mechanism of Evolocumab?
Source: Patsnap Synapse
URL: [Link]
Title: Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells
Source: National Institutes of Health (NIH)
URL: [Link]
Title: A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours
Source: PubMed
URL: [Link]
Title: Identification and evaluation of a lipid-lowering small compound in preclinical models and in a Phase I trial
Source: ResearchGate
URL: [Link]
Title: Reduction of LDL Cholesterol by 25% to 60% in Patients With Primary Hypercholesterolemia by Atorvastatin, a New HMG-CoA Reductase Inhibitor
Source: Arteriosclerosis, Thrombosis, and Vascular Biology - AHA Journals
URL: [Link]
Title: Does anyone have a protocol for measuring HMG-CoA reductase activity on crude cell lysates?
Source: ResearchGate
URL: [Link]
Title: Adverse Reactions to Evolocumab: Analysis of Real-World Data from EudraVigilance
Source: PMC - PubMed Central
URL: [Link]
Title: LDL-cholesterol lowering efficacy of atorvastatin® in primary prevention. Real-world experience in a developing country; a program based on evidence, personalization, and empowerment
Source: Medical Research Archives - European Society of Medicine
URL: [Link]
Title: Pharmacometabolomics for the Study of Lipid-Lowering Therapies: Opportunities and Challenges
Source: MDPI
URL: [Link]
Title: 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis
Source: Selected Topics in Health and Disease (2019 Edition)
URL: [Link]
Title: The Increasingly Complex Mechanism of HMG-CoA Reductase
Source: PMC - PubMed Central
URL: [Link]
Title: Repatha side effects: Common, mild, and serious
Source: Medical News Today
URL: [Link]
Title: What Are The Bad Side Effects Of Atorvastatin
Source: Liv Hospital
URL: [Link]
Title: PCSK9 Inhibitors: Focus on Evolocumab and Its Impact on Atherosclerosis Progression
Source: Cureus
URL: [Link]
Title: Effect of Lowering LDL Cholesterol Substantially Below Currently Recommended Levels in Patients With Coronary Heart Disease and Diabetes
Source: Diabetes Care - American Diabetes Association
URL: [Link]
Title: Pharmacodynamic activity of BMS-986156, a glucocorticoid-induced TNF receptor-related protein agonist, alone or in combination with nivolumab in patients with advanced solid tumors
Source: PMC - PubMed Central
URL: [Link]
Title: Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS
Source: PubMed
URL: [Link]
Title: Landmark Clinical Trials
Source: National Lipid Association
URL: [Link]
Title: Atorvastatin, Rosuvastatin, Simvastatin Side Effects & Why They Occur
Source: YouTube
URL: [Link]
Title: What is the percentage reduction in Low-Density Lipoprotein (LDL) cholesterol levels with atorvastatin (Lipitor)?
Source: Dr.Oracle
URL: [Link]
Title: What are the side effects of evolocumab (Repatha) injections?
Source: Dr.Oracle
URL: [Link]
Title: PCSK9 ELISA and PCSK9-LDLR in vitro Binding Assay Kits
Source: MBL Life Science
URL: [Link]
Title: Pharmacodynamic activity of BMS-986156, a glucocorticoid-induced TNF receptor-related protein agonist, alone or in combination with nivolumab in patients with advanced solid tumors
Source: PubMed
URL: [Link]
Title: PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety
Source: PubMed
URL: [Link]
Title: In silico Screening of Chemical Libraries to Develop Inhibitors That Hamper the Interaction of PCSK9 with the LDL Receptor
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Comparative efficacy and safety of lipid-lowering agents in patients with hypercholesterolemia: A frequentist network meta-analysis
Source: PMC - PubMed Central
URL: [Link]
Title: PCSK9 Promotes LDLR Degradation by Preventing SNX17-Mediated LDLR Recycling
Source: Circulation - AHA Journals
URL: [Link]
Reproducibility of BMS-795311: A Comparative Guide to CETP Inhibition Across Species
Executive Summary BMS-795311 is a potent, orally bioavailable Cholesteryl Ester Transfer Protein (CETP) inhibitor designed to elevate High-Density Lipoprotein Cholesterol (HDL-C) while avoiding the off-target toxicity as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
BMS-795311 is a potent, orally bioavailable Cholesteryl Ester Transfer Protein (CETP) inhibitor designed to elevate High-Density Lipoprotein Cholesterol (HDL-C) while avoiding the off-target toxicity associated with first-generation inhibitors like torcetrapib. This guide provides a technical framework for reproducing BMS-795311 results, emphasizing the critical necessity of species-specific model selection due to the lack of native CETP expression in wild-type rodents. It contrasts the safety profile of BMS-795311 against torcetrapib, specifically regarding aldosterone synthase (CYP11B2) inhibition and blood pressure modulation.
Mechanism of Action & Therapeutic Rationale
The CETP Inhibition Strategy
CETP facilitates the transfer of cholesteryl esters from HDL to Apolipoprotein B-containing lipoproteins (VLDL/LDL) in exchange for triglycerides. Inhibition of CETP results in a net increase in HDL-C and a decrease in LDL-C, a profile theoretically favorable for reducing cardiovascular risk.
The "Torcetrapib Trap" (Safety Differentiator)
The failure of torcetrapib in Phase III (ILLUMINATE trial) was linked to an off-target increase in aldosterone levels and blood pressure, independent of CETP inhibition. BMS-795311 distinguishes itself by high selectivity against CYP11B2 (Aldosterone Synthase) , ensuring that efficacy does not come at the cost of mineralocorticoid hypertension.
Visualization: CETP Lipid Transport Pathway
Caption: Mechanism of CETP-mediated lipid exchange and the inhibitory node of BMS-795311.
Cross-Species Pharmacokinetics & Reproducibility
The Species Barrier: Rodent Limitations
A critical failure point in reproducing CETP inhibitor data is the use of wild-type rodents. Mice and rats naturally lack CETP activity. Consequently, BMS-795311 will show zero pharmacodynamic efficacy (HDL elevation) in wild-type strains, despite measurable pharmacokinetic exposure.
Requirement: Efficacy studies must utilize hCETP/apoB-100 dual transgenic mice or cynomolgus monkeys (which express native CETP).
Pharmacokinetic Profile Comparison
The following table synthesizes preclinical PK parameters. Note the distinct bioavailability (F%) drop in dogs compared to rodents, a common anomaly in this chemical series requiring formulation optimization (e.g., lipid-based vehicles).
Parameter
Mouse (CD-1)
Rat (Sprague-Dawley)
Dog (Beagle)
Monkey (Cynomolgus)
Dose (IV/PO)
5 / 10 mg/kg
1 / 10 mg/kg
1 / 5 mg/kg
4 / 5 mg/kg
Clearance (CL)
2.0 mL/min/kg
0.9 mL/min/kg
1.4 mL/min/kg
0.9 mL/min/kg
Vss (L/kg)
0.8
0.4
0.6
0.9
T 1/2 (h)
6
7
10
>18
Bioavailability (F%)
37%
37%
5%
20%
Interpretation:
Low Clearance: BMS-795311 exhibits low clearance across species (<5% of hepatic blood flow), suggesting metabolic stability.
Volume of Distribution: The Vss (<1 L/kg) indicates the drug is largely confined to the plasma compartment, consistent with a target (CETP) that circulates in plasma.
Comparative Efficacy & Safety Analysis
Efficacy vs. Competitors
In hCETP transgenic mice, BMS-795311 demonstrates equipotency to anacetrapib and superior potency to dalcetrapib.
BMS-795311: 45% HDL-C increase at 10 mg/kg (PO).
Torcetrapib: ~40-50% HDL-C increase (but with toxicity).[1]
Vehicle Control: <5% variation in HDL-C.
Safety: The Aldosterone Differentiator
To validate the safety advantage of BMS-795311 over torcetrapib, researchers must reproduce the H295R Adrenocortical Carcinoma Assay .
Compound
Target: CETP IC50 (nM)
Off-Target: CYP11B2 (Aldosterone) Effect
In Vivo BP Effect (Rat)
BMS-795311
4
No Induction at 10 µM
No Change
Torcetrapib
13
Induces Aldosterone Synthesis
Increases BP
Anacetrapib
17
No Induction
No Change
Experimental Protocols
Protocol A: In Vitro CETP Inhibition Assay (Scintillation Proximity Assay)
Use this protocol to determine IC50 values.
Reagents: Use human plasma as the source of CETP. Substrates are [3H]-cholesteryl oleate-labeled HDL (donor) and biotinylated LDL (acceptor).
Reaction: Incubate 1 µL of BMS-795311 (serially diluted in DMSO) with 20 µL of human plasma (diluted 1:40 in assay buffer) and substrates.
Conditions: 37°C for 4 hours.
Detection: Add Streptavidin-PVT beads. The transfer of [3H]-CE to biotin-LDL brings the isotope close to the scintillant bead.
Readout: Decrease in signal indicates inhibition.
Validation: Z' factor must be >0.5. Reference standard: Torcetrapib (IC50 ~13 nM).[2]
Protocol B: H295R Aldosterone Selectivity Assay
Critical for establishing safety differentiation.
Cell Line: NCI-H295R human adrenocortical carcinoma cells.
Seeding: 50,000 cells/well in 96-well plates; incubate 24h.
Treatment: Treat cells with BMS-795311 (0.1, 1, 10 µM) vs. Torcetrapib (positive control).
Stimulation: Co-incubate with Angiotensin II (10 nM) or K+ to stimulate basal aldosterone.
Measurement: Collect supernatant after 24h. Quantify aldosterone via ELISA or LC-MS/MS.
Success Criteria: BMS-795311 should show <20% change in aldosterone levels relative to vehicle, whereas Torcetrapib will show a dose-dependent increase.
Protocol C: In Vivo Efficacy (Transgenic Mouse)
Model: hCETP/apoB-100 double transgenic mice (Taconic or Jackson Labs). Do not use C57BL/6 wild type.
Diet: Chow diet (high fat diet may mask HDL effects due to lipid saturation).
Dosing: Oral gavage (PO) once daily for 7 days.
Vehicle: 10% Cremophor EL / 10% Ethanol / 80% Water (or PEG400 based).
Dose Groups: 1, 3, 10 mg/kg.
Sampling: Retro-orbital bleed at Day 0 (baseline) and Day 7.
Analysis: Measure HDL-C via precipitation method or FPLC.
Visualization: Experimental Workflow
Caption: Decision tree for validating CETP inhibitors, highlighting the critical species selection step.
References
Discovery of BMS-795311: Qiao, J. X., et al. (2015). "Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of BMS-795311." Journal of Medicinal Chemistry, 58(22), 9010–9027.
Torcetrapib Toxicity Mechanism: Forrest, M. J., et al. (2008). "Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone."[3][4][5] British Journal of Pharmacology, 154(7), 1465–1473.
CETP Species Differences: Takahashi, K., et al. (2006). "Cholesteryl ester transfer protein inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents.
A Comparative Guide to Two Distinct Lipid-Modulating Strategies: CETP Inhibition by BMS-795311 vs. LXR Agonism
In the landscape of therapeutic development for atherosclerotic cardiovascular disease (ASCVD), modulating plasma lipoprotein levels remains a cornerstone of research. While statins are the established first-line therapy...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of therapeutic development for atherosclerotic cardiovascular disease (ASCVD), modulating plasma lipoprotein levels remains a cornerstone of research. While statins are the established first-line therapy, significant residual risk necessitates the exploration of novel mechanisms. This guide provides an in-depth comparison of two distinct approaches that have been pursued: inhibition of the Cholesteryl Ester Transfer Protein (CETP), exemplified by the potent inhibitor BMS-795311, and the activation of Liver X Receptors (LXRs), represented by well-characterized agonists like T0901317 and GW3965.
It is critical to clarify a common point of confusion: BMS-795311 is a highly potent and selective inhibitor of CETP and is not an LXR agonist.[1] These two classes of compounds target fundamentally different proteins and pathways involved in lipid metabolism. This guide will objectively compare these two strategies, delving into their mechanisms, selectivity profiles, and the experimental methodologies used to characterize them, providing researchers with a clear understanding of their distinct therapeutic rationales and challenges.
Section 1: Mechanistic Overview of CETP and LXR Pathways
A foundational understanding of the distinct roles of CETP and LXRs in lipid homeostasis is essential for appreciating the divergent therapeutic strategies.
The Role of CETP in Reverse Cholesterol Transport
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) from high-density lipoproteins (HDL) to apolipoprotein B-containing particles, such as very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), in exchange for triglycerides (TG).[2] This action remodels lipoprotein particles and is a key component of the reverse cholesterol transport (RCT) pathway, the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion.[3]
The therapeutic hypothesis behind CETP inhibition is that by blocking this transfer, HDL-C levels will rise, enhancing RCT and thereby reducing the atherosclerotic burden.[4] Furthermore, potent CETP inhibitors have been shown to reduce LDL-C levels, adding another potential anti-atherosclerotic mechanism.[4][5]
Figure 1: CETP's role in lipid transfer and the point of intervention for BMS-795311.
The Role of LXRs in Transcriptional Regulation
Liver X Receptors (LXRα and LXRβ) are ligand-activated nuclear transcription factors that play a pivotal role in cholesterol, fatty acid, and glucose homeostasis.[6] They form heterodimers with the Retinoid X Receptor (RXR) and, upon activation by oxysterols (oxidized cholesterol derivatives), bind to LXR response elements (LXREs) in the promoter regions of target genes.
LXR activation has several effects considered to be anti-atherosclerotic:
Increased Cholesterol Efflux: LXRs upregulate the expression of key cholesterol transporters like ABCA1 and ABCG1, which promote the efflux of cholesterol from cells, particularly macrophages in the arterial wall, to HDL particles.[7]
Enhanced Hepatic Cholesterol Excretion: They stimulate the expression of CYP7A1, the rate-limiting enzyme in the conversion of cholesterol to bile acids in the liver.[7]
However, LXR activation also has a significant, and therapeutically challenging, side effect:
Induction of Lipogenesis: LXRα, which is highly expressed in the liver, strongly upregulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its target genes, such as Fatty Acid Synthase (FASN).[7] This leads to increased de novo lipogenesis, resulting in hepatic steatosis (fatty liver) and hypertriglyceridemia.[7][8] This adverse effect has been a major barrier to the clinical development of LXR agonists.[9][10]
Figure 2: LXR signaling pathway, highlighting the dual therapeutic and adverse effects.
Section 2: Comparative Pharmacological Profiles
The following tables summarize the key pharmacological parameters for BMS-795311 and two widely studied LXR agonists, T0901317 and GW3965.
Highly selective for CETP. No significant off-target liabilities related to blood pressure or aldosterone synthase were reported in preclinical studies.
Enhance reverse cholesterol transport from macrophages to reduce atherosclerosis.[18]
On-target induction of hepatic lipogenesis, leading to severe hypertriglyceridemia and fatty liver.[8][9]
Section 3: Supporting Experimental Protocols
The characterization of these compounds relies on specific, validated assays. Here, we provide step-by-step methodologies for core experiments used to determine their activity and selectivity.
Protocol: CETP Activity Assay (Fluorometric)
This protocol is designed to measure the rate of neutral lipid transfer mediated by CETP, a key assay for determining the inhibitory potency (IC₅₀) of compounds like BMS-795311. This method utilizes a donor particle containing a self-quenched fluorescent lipid and an acceptor particle. CETP-mediated transfer of the fluorescent lipid to the acceptor relieves the quenching, resulting in a measurable increase in fluorescence.
Workflow Diagram:
Figure 3: Experimental workflow for a fluorometric CETP activity assay.
Step-by-Step Methodology: (Based on principles from commercially available kits[19][20][21])
Reagent Preparation:
Prepare CETP Assay Buffer as specified by the kit manufacturer.
Thaw the Donor Molecule (self-quenched fluorescent lipid) and Acceptor Molecule solutions on ice, protected from light.
Prepare the CETP source. This can be human plasma (diluted, e.g., 1:10 in assay buffer) or purified recombinant CETP enzyme.
Prepare a serial dilution of BMS-795311 in assay buffer or DMSO, followed by a final dilution in assay buffer to keep the solvent concentration consistent across all wells (typically <1%).
Assay Reaction Setup (96-well black plate):
For each reaction, add the following to a well:
CETP Assay Buffer
Donor Molecule solution
Acceptor Molecule solution
CETP source (e.g., diluted plasma)
Include "No CETP" control wells (replace CETP source with assay buffer) to determine background fluorescence.
Include "Vehicle" control wells (add vehicle, e.g., 1% DMSO, instead of inhibitor).
Initiation of Inhibition:
Add the serially diluted BMS-795311 or vehicle control to the appropriate wells. The final volume should be consistent (e.g., 200 µL).
Incubation:
Incubate the plate at 37°C for a specified time (e.g., 3 hours), protected from light. The incubation time should be within the linear range of the reaction.
Fluorescence Measurement:
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 465 nm, Em: 535 nm).
Data Analysis:
Subtract the average fluorescence of the "No CETP" control from all other readings.
Calculate the percent inhibition for each BMS-795311 concentration using the formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: LXRα/β Dual-Luciferase Reporter Assay
This cell-based assay is the gold standard for quantifying the activation of specific nuclear receptor isoforms like LXRα and LXRβ by agonists such as T0901317 and GW3965.[22][23] The principle involves co-transfecting cells with two plasmids: one expressing the LXR isoform of interest (or its ligand-binding domain fused to a GAL4 DNA-binding domain) and a reporter plasmid containing a luciferase gene under the control of an LXRE (or GAL4 upstream activation sequence). A second, constitutively expressed luciferase (e.g., Renilla) is co-transfected as a control for transfection efficiency and cell viability.